molecular formula C8H17NO5S B1338209 3-(N-Boc-amino)-1-propanesulfonic acid CAS No. 918825-10-2

3-(N-Boc-amino)-1-propanesulfonic acid

Cat. No.: B1338209
CAS No.: 918825-10-2
M. Wt: 239.29 g/mol
InChI Key: XUOPCLRTJSMNFU-UHFFFAOYSA-N
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Description

3-(N-Boc-amino)-1-propanesulfonic acid is a useful research compound. Its molecular formula is C8H17NO5S and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(N-Boc-amino)-1-propanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-Boc-amino)-1-propanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-4-6-15(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOPCLRTJSMNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473584
Record name 3-(N-Boc-amino)-1-propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918825-10-2
Record name 3-(N-Boc-amino)-1-propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(N-Boc-amino)-1-propanesulfonic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(N-Boc-amino)-1-propanesulfonic acid is a specialized chemical compound of significant interest to researchers in organic synthesis and medicinal chemistry. It is the N-protected form of 3-amino-1-propanesulfonic acid, a molecule also known as homotaurine or tramiprosate.[1] The core value of this compound lies in the strategic use of the tert-butyloxycarbonyl (Boc) protecting group. This group temporarily masks the highly reactive amino functional group, enabling chemists to perform modifications on other parts of the molecule without unintended side reactions.[]

The deprotected form, 3-amino-1-propanesulfonic acid, has been investigated as a promising therapeutic agent for Alzheimer's disease due to its ability to interact with soluble amyloid-β peptides, potentially reducing their aggregation and deposition in the brain.[3][4] Consequently, the Boc-protected version serves as a critical intermediate, facilitating the synthesis of various derivatives and prodrugs aimed at improving the pharmacokinetic properties of the parent compound or creating novel molecular probes.[5] This guide provides a comprehensive overview of its structure, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and key applications in the field of drug development.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure consists of a three-carbon (propane) backbone. A sulfonic acid group (-SO₃H) is attached to the first carbon, and a Boc-protected amine group (-NHBoc) is attached to the third carbon. The Boc group is sterically bulky, which influences the molecule's reactivity and solubility.

Caption: 2D structure of 3-(N-Boc-amino)-1-propanesulfonic acid.

Physicochemical Properties

The introduction of the lipophilic Boc group significantly alters the properties compared to the parent compound, 3-amino-1-propanesulfonic acid.

PropertyValueSource(s)
CAS Number 918825-10-2[6]
Molecular Formula C₈H₁₇NO₅S[6]
Molecular Weight 239.29 g/mol [6]
Appearance White to off-white crystalline powder[1][7]
Purity (Typical) ≥95%[6]
Parent Compound (CAS) 3687-18-1 (for 3-Amino-1-propanesulfonic acid)[8]

Synthesis and Purification

Synthetic Rationale: The Role of the Boc Group

In multi-step organic synthesis, it is often essential to prevent a reactive functional group, such as an amine, from participating in a desired reaction elsewhere in the molecule. The Boc group is an ideal choice for amine protection due to several key advantages[]:

  • Stability: It is highly stable under neutral, basic, and many nucleophilic conditions, allowing for a wide range of subsequent chemical transformations.

  • Facile Removal: It can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine.[][9]

  • Improved Solubility: The bulky tert-butyl group often increases the solubility of the molecule in common organic solvents, simplifying reaction workups and purification.

The synthesis of 3-(N-Boc-amino)-1-propanesulfonic acid is typically achieved by reacting the parent amine, 3-amino-1-propanesulfonic acid, with di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol: Boc Protection of 3-Amino-1-propanesulfonic Acid

This protocol is a self-validating system, where successful synthesis is confirmed by the subsequent characterization steps.

Materials:

  • 3-Amino-1-propanesulfonic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-1-propanesulfonic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and an aqueous solution of sodium bicarbonate (2.5 equivalents). Stir at room temperature until a clear solution is obtained. Causality: The aqueous basic solution deprotonates the amino group, increasing its nucleophilicity, and also solubilizes the zwitterionic starting material.

  • Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in dioxane.

  • Reaction: Allow the mixture to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2-3 using 1M HCl. The product should precipitate as a white solid. Causality: Acidification protonates the sulfonic acid and any excess bicarbonate, while causing the less water-soluble Boc-protected product to precipitate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 3-(N-Boc-amino)-1-propanesulfonic acid.

Workflow Diagram

G start 3-Amino-1-propanesulfonic Acid + (Boc)₂O process1 Reaction (Dioxane/H₂O, NaHCO₃, RT) start->process1 workup Workup (Acidification & Extraction) process1->workup purify Purification (Recrystallization or Chromatography) workup->purify product Pure 3-(N-Boc-amino)-1- propanesulfonic Acid purify->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: General workflow for the synthesis and validation of the target compound.

Analytical Characterization for Structural Verification

The Principle of Self-Validation

Each analytical technique provides a piece of the structural puzzle. A combination of NMR, IR, and MS is required to unambiguously confirm the identity and purity of the synthesized compound, ensuring its suitability for subsequent use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

¹H NMR (Expected Signals) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Signal 1~1.45Singlet9H-C(CH ₃)₃ (Boc group)
Signal 2~1.80Quintet2H-CH ₂-CH₂-SO₃H
Signal 3~2.95Triplet2H-CH₂-CH ₂-SO₃H
Signal 4~3.15Quartet2HNH-CH ₂-CH₂-
Signal 5~5.00Broad Triplet1H-NH -Boc
¹³C NMR (Expected Signals) Chemical Shift (δ, ppm)Assignment
Signal 1~28.4-C(C H₃)₃ (Boc group)
Signal 2~27.5-C H₂-CH₂-SO₃H
Signal 3~38.0NH-C H₂-CH₂-
Signal 4~49.0-CH₂-C H₂-SO₃H
Signal 5~79.5-C (CH₃)₃ (Boc group)
Signal 6~156.0-NH-C =O (Boc carbonyl)

(Note: Exact chemical shifts can vary based on the solvent and concentration used).[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR confirms the presence of key functional groups. The successful protection of the amine is validated by the appearance of the carbamate C=O stretch and the disappearance of primary amine vibrations.[11]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H StretchAmide (N-H)
~2980C-H StretchAliphatic (CH₂, CH₃)
~1690C=O StretchCarbamate (Boc C=O)
~1520N-H BendAmide (N-H)
~1160 & ~1040S=O Asymmetric/Symmetric StretchSulfonic Acid (-SO₃H)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) would be approximately 240.09 for the [M+H]⁺ ion and 262.07 for the [M+Na]⁺ ion, confirming the molecular formula C₈H₁₇NO₅S.[6]

Applications in Research and Drug Development

Role as a Synthetic Intermediate

The primary application of 3-(N-Boc-amino)-1-propanesulfonic acid is as a versatile building block.[12] With the amine functionality protected, researchers can selectively perform reactions on the sulfonic acid group, such as converting it to a sulfonyl chloride or sulfonamide, to create a library of new compounds for screening and development. It is a crucial component for producing derivatives of homotaurine for structure-activity relationship (SAR) studies.

The Active Moiety: 3-Amino-1-propanesulfonic Acid (Homotaurine)

The scientific rationale for synthesizing this Boc-protected compound is often to access or modify its deprotected, active form, 3-amino-1-propanesulfonic acid (also known as Tramiprosate). This parent compound is a structural analogue of the neurotransmitter GABA and has been a lead candidate in Alzheimer's disease research.[3] Clinical trials have investigated its ability to bind to soluble amyloid-β (Aβ) peptides, which is thought to inhibit the formation of neurotoxic Aβ aggregates and plaques.[3][4]

Deprotection Strategy: Releasing the Active Amine

To liberate the active amine, the Boc group is removed under acidic conditions. This is a standard procedure in peptide synthesis and organic chemistry.[]

Protocol Example (TFA Deprotection):

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.

  • Stir the reaction at room temperature for 1-3 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected product as its trifluoroacetate salt.

G cluster reactant Boc-NH-(CH₂)₃-SO₃H product H₃N⁺-(CH₂)₃-SO₃H reactant->product + reagent TFA or HCl in DCM reagent->product

Caption: Reaction scheme for the acid-catalyzed deprotection of the Boc group.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]

  • Handling: Avoid breathing dust. Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes, as the compound may cause irritation.[8][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14]

Conclusion

3-(N-Boc-amino)-1-propanesulfonic acid is more than just a chemical structure; it is an enabling tool for innovation in medicinal chemistry and drug development. Its design, centered on the robust and reversible Boc protecting group, provides chemists with the flexibility needed to synthesize complex molecular architectures. By serving as a stable and versatile intermediate, it plays a crucial role in the exploration of new therapeutic agents, most notably in the ongoing effort to develop treatments for neurodegenerative conditions like Alzheimer's disease. The synthesis and characterization protocols outlined in this guide represent a reliable and self-validating system for researchers to produce and verify this high-value compound for their scientific endeavors.

References

  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION - CAPS.
  • MuseChem. (n.d.). 3-(N-BOC-AMINO)-1-PROPANESULFONIC ACID, 95% Purity, C8H17NO5S, 1 gram.
  • ChemicalBook. (n.d.). 3-Amino-1-propanesulfonic acid - Safety Data Sheet.
  • Google Patents. (n.d.). CN1451652A - Process for preparing 3-amino propane sulfonic acid.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-propanesulfonic acid 97.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Amino-1-propanesulfonic Acid.
  • Google Patents. (n.d.). CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.
  • Ambeed. (n.d.). 3-Amino-1-propanesulfonic Acid.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • PubChem. (n.d.). Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Amino-1-propanesulfonic acid.
  • Thermo Scientific Chemicals. (n.d.). 3-Amino-1-propanesulfonic acid, 95%.
  • BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
  • Google Patents. (n.d.). CN101362709B - 3-amino propanesulfonic acid preparation method.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Amino-1-propanesulfonic acid.
  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Pharmaceutical Synthesis: The Importance of Boc-(S)-3-Amino-3-phenylpropionic Acid.
  • PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(BOC-amino)-1-propanol.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - (±)-3-Amino-1,2-propanediol.
  • Merck Millipore. (n.d.). 3-Amino-1-propanol CAS 156-87-6.
  • ChemicalBook. (n.d.). 3-Amino-1-propanesulfonic acid(3687-18-1) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2011). An L-proline Functionalized Metallo-organic Triangle as Size-Selective Homogeneous Catalyst for Asymmertry Catalyzing Aldol Reactions.

Sources

Navigating the Solubility Landscape of 3-(N-Boc-amino)-1-propanesulfonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 3-(N-Boc-amino)-1-propanesulfonic acid in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this zwitterionic molecule. In the absence of extensive published quantitative data, this guide equips the reader with a robust theoretical framework, predictive modeling tools, and a detailed experimental protocol to empower independent solubility assessment. We will delve into the molecular structure's influence on solvent interactions, introduce the practical application of Hansen Solubility Parameters (HSPs) for solubility prediction, and provide a step-by-step guide for empirical solubility determination.

Introduction: The Challenge of a Zwitterionic Sulfonic Acid

3-(N-Boc-amino)-1-propanesulfonic acid is a molecule of significant interest in various chemical and pharmaceutical applications. Its structure, featuring a strongly acidic sulfonic acid group and a Boc-protected amine, confers a zwitterionic character in many environments. This dual nature is a primary determinant of its solubility profile, often leading to high aqueous solubility and conversely, limited solubility in many organic solvents.[1] The strong intermolecular forces, including hydrogen bonding and ionic interactions, inherent to its solid, often crystalline state, present a significant energy barrier to dissolution in non-polar or weakly polar organic media.

The tert-butyloxycarbonyl (Boc) protecting group, while enhancing lipophilicity to some extent compared to the parent amino acid, does not fundamentally alter the dominant influence of the highly polar sulfonic acid moiety.[2] Understanding and predicting the solubility of this compound is therefore crucial for its effective use in synthesis, purification, and formulation.

Physicochemical Properties Influencing Solubility

The solubility of 3-(N-Boc-amino)-1-propanesulfonic acid is a complex interplay of its structural features and the properties of the solvent. Key molecular characteristics include:

  • Sulfonic Acid Group: This is a strongly acidic functional group, readily donating a proton and contributing to the molecule's high polarity and capacity for strong hydrogen bonding.

  • Boc-Protected Amine: The bulky and relatively non-polar Boc group can influence crystal packing and offers a site for weaker van der Waals interactions.

  • Zwitterionic Potential: The presence of both a strongly acidic and a basic (amide) functional group allows for the formation of a zwitterion, a molecule with both a positive and a negative charge, leading to strong electrostatic interactions in the solid state. In organic solvents, the equilibrium between the zwitterionic and neutral forms can be influenced by the solvent's polarity and proticity.[3]

  • Molecular Size and Shape: The overall size and conformation of the molecule will affect how it fits into the solvent lattice.

These factors collectively suggest that solvents capable of strong hydrogen bonding and those with high polarity will be the most effective at solvating 3-(N-Boc-amino)-1-propanesulfonic acid.

Predictive Modeling: The Hansen Solubility Parameter (HSP) Approach

In the absence of comprehensive experimental solubility data, predictive models offer a powerful tool for solvent selection. The Hansen Solubility Parameter (HSP) approach is a particularly useful framework that breaks down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The central principle of HSP is that "like dissolves like." A solute will be most soluble in a solvent with similar HSP values. The "distance" (Ra) between the HSPs of the solute and the solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution.[4][5]

Estimating Hansen Solubility Parameters for 3-(N-Boc-amino)-1-propanesulfonic Acid

Table 1: Estimated Hansen Solubility Parameters for 3-(N-Boc-amino)-1-propanesulfonic Acid and Selected Organic Solvents

Compound/SolventδD (MPa½)δP (MPa½)δH (MPa½)
3-(N-Boc-amino)-1-propanesulfonic acid (Estimated) 17.512.015.0
Methanol15.112.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Acetone15.510.47.0
Acetonitrile15.318.06.1
Tetrahydrofuran (THF)16.85.78.0
Dichloromethane (DCM)17.07.37.1
Toluene18.01.42.0

Note: The HSPs for the solvents are established literature values. The HSPs for 3-(N-Boc-amino)-1-propanesulfonic acid are estimations based on group contribution methods and should be used as a predictive guide.

Interpreting the HSP Data

Based on the estimated HSPs, we can predict that protic, polar solvents like methanol and ethanol will be the most effective at dissolving 3-(N-Boc-amino)-1-propanesulfonic acid due to their ability to engage in hydrogen bonding and solvate the polar sulfonic acid group. Apolar solvents like toluene are predicted to be poor solvents. The HSPs provide a rational basis for selecting a starting point for experimental solubility determination.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, empirical determination is essential. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[7]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 3-(N-Boc-amino)-1-propanesulfonic acid.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid 3-(N-Boc-amino)-1-propanesulfonic acid combine Combine solid and solvent in a sealed vial prep_solid->combine prep_solvent Measure precise volume of organic solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 24-48 hours) combine->agitate Establish equilibrium centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge Separate phases filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter aliquot Take a precise aliquot of the saturated solution filter->aliquot Sample for analysis evaporate Evaporate solvent aliquot->evaporate weigh Weigh the residual solid evaporate->weigh calculate Calculate solubility (e.g., in mg/mL or g/L) weigh->calculate

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 3-(N-Boc-amino)-1-propanesulfonic acid into a series of sealable glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.

    • Precisely dispense a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded.

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the undissolved solid.

    • Centrifuge the vials at a moderate speed to pellet the remaining solid.

    • Carefully withdraw the supernatant (the saturated solution) using a syringe fitted with a chemically resistant filter (e.g., a 0.22 µm PTFE filter) to remove any suspended microparticles.

  • Analysis:

    • Accurately transfer a known volume of the clear, filtered saturated solution to a pre-weighed container.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

    • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the aliquot taken.

Data Interpretation and Causality

The experimentally determined solubility values should be interpreted in the context of the solvent's properties and the solute's molecular structure.

Table 2: Expected Qualitative Solubility of 3-(N-Boc-amino)-1-propanesulfonic Acid in Common Organic Solvents

Solvent ClassExamplesExpected SolubilityRationale
Protic, Polar Methanol, EthanolHigherCapable of strong hydrogen bonding with the sulfonic acid group and solvating the zwitterionic form.
Aprotic, Polar Acetone, Acetonitrile, THFModerate to LowCan engage in dipole-dipole interactions but lack the ability to donate hydrogen bonds, making them less effective at solvating the sulfonic acid group.
Aprotic, Non-polar Toluene, HexaneVery LowLack the necessary polarity and hydrogen bonding capability to overcome the strong intermolecular forces of the solid solute.
Chlorinated DichloromethaneLowModerate polarity but poor hydrogen bonding ability.

The following diagram illustrates the logical relationship between the molecular properties of 3-(N-Boc-amino)-1-propanesulfonic acid and its expected solubility in different classes of organic solvents.

solubility_logic cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute_props 3-(N-Boc-amino)-1-propanesulfonic acid (Zwitterionic, High Polarity, H-bond donor/acceptor) high_sol High Solubility solute_props->high_sol Strong H-bonding & Polar Interactions mod_sol Moderate/Low Solubility solute_props->mod_sol Polar Interactions, No H-bond donation low_sol Very Low Solubility solute_props->low_sol Weak Interactions polar_protic Polar, Protic (e.g., Methanol) polar_protic->high_sol polar_aprotic Polar, Aprotic (e.g., Acetone) polar_aprotic->mod_sol nonpolar Non-polar (e.g., Toluene) nonpolar->low_sol

Sources

The Senior Scientist’s Guide to 13C NMR Analysis of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies in organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). While Proton (


H) NMR is often the first line of analysis, Carbon-13 (

C) NMR provides the definitive structural validation required for regulatory compliance and complex sequence verification.

However, Boc-amino acids present a unique analytical challenge: rotameric peak doubling . This phenomenon often leads inexperienced researchers to falsely flag high-purity intermediates as contaminated. This guide outlines a self-validating analytical framework to distinguish between true impurities and conformational isomers, ensuring data integrity in drug development pipelines.

Part 1: The Boc Spectral Signature[1][2]

In


C NMR, the Boc group provides three distinct diagnostic anchors. Verification of a successful protection reaction requires the presence of all three, with specific chemical shifts relative to the amino acid backbone.
Table 1: Diagnostic Chemical Shifts (CDCl )
Carbon TypeStructural MoietyChemical Shift (

, ppm)
Intensity ProfileNotes
Methyl (

)
Boc

-Butyl group
28.2 – 28.5 Very High3 equivalent carbons; often the tallest peak in the spectrum.
Quaternary (

)
Boc

-Butyl group
79.0 – 80.5 LowLong relaxation time (

); may require increased delay (

).
Carbamate (

)
Boc Carbonyl155.0 – 156.5 Low/MediumDistinct from the acid/ester carbonyl.
Acid/Ester (

)
Amino Acid Backbone170.0 – 176.0 LowTypically downfield of the Boc carbonyl.

-Carbon
Amino Acid Backbone40.0 – 60.0 MediumSensitive to side-chain electronics.

Senior Scientist Note: The chemical shift difference (


) between the Boc carbonyl (~155 ppm) and the amino acid carbonyl (~172 ppm) is the most reliable metric for confirming the integrity of the carbamate linkage. If you see a signal near 160-165 ppm, suspect urea formation or decomposition.

Part 2: The Rotamer Trap (Advanced Analysis)

The most common error in analyzing Boc-amino acids is misinterpreting rotamers as impurities.

The Mechanism

The


 bond in the carbamate exhibits partial double-bond character due to resonance. This restricts free rotation, creating two distinct conformational populations: cis (syn) and trans (anti) rotamers. On the NMR time scale, these interconvert slowly at room temperature, resulting in peak doubling  or broadening.
  • Prevalence: Most severe in Boc-Proline and N-methylated amino acids , but observable in bulky residues (e.g., Valine, Isoleucine).

  • Observation: You will often see a "shadow" spectrum where minor peaks appear at ~10-20% intensity slightly upfield or downfield of the major signals.

Visualization: The Rotameric Equilibrium

RotamerEquilibrium BocAA Boc-Amino Acid (Restricted N-C Rotation) Trans Trans (Anti) Rotamer (Major Conformer) BocAA->Trans Equilibrium Cis Cis (Syn) Rotamer (Minor Conformer) BocAA->Cis Equilibrium NMR_Result NMR Spectrum: Split Peaks (e.g., 28.3 & 28.1 ppm) Trans->NMR_Result Major Signals Cis->NMR_Result Minor Signals (Often mistaken for impurity)

Caption: The dynamic equilibrium between cis and trans rotamers leads to signal splitting, mimicking the appearance of impurities.

Part 3: Self-Validating Experimental Protocol

To ensure data trustworthiness, follow this protocol which includes a specific validation step for rotamers.

Workflow Diagram

Workflow Start Sample Preparation Solvent Select Solvent: CDCl3 (Standard) or DMSO-d6 (H-bonding) Start->Solvent Acquisition Acquire 13C Spectrum (d1 > 2.0s for Quantitation) Solvent->Acquisition Check Check for Peak Doubling? Acquisition->Check Heat Variable Temp (VT) NMR Heat to 50°C Check->Heat Splitting Observed Process Process & Integrate Check->Process No Splitting Coalescence Do Peaks Coalesce? Heat->Coalescence ValidRotamer VALID: Rotamers Confirmed Coalescence->ValidRotamer Yes (Peaks Merge) Impurity INVALID: Chemical Impurity Coalescence->Impurity No (Peaks Persist) ValidRotamer->Process Report Final Report Process->Report

Caption: Decision tree for distinguishing between conformational isomers and chemical impurities.

Detailed Methodology
  • Sample Preparation:

    • Dissolve 30–50 mg of the Boc-amino acid in 0.6 mL of solvent.

    • Solvent Choice: Start with CDCl

      
       . If solubility is poor or rotamers are severe, switch to DMSO-d
      
      
      
      . DMSO often stabilizes one conformer via hydrogen bonding, simplifying the spectrum [1].
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds. The quaternary carbons of the Boc group (
      
      
      -butyl central C and Carbonyl) have long
      
      
      relaxation times. Short delays will suppress these diagnostic peaks.
    • Scans: Minimum 256 scans (due to the low sensitivity of

      
      C and the splitting of signal intensity between rotamers).
      
  • Rotamer Validation (The "Heat Test"):

    • If "impurity" peaks are observed near the main signals (e.g., a small peak at 28.1 ppm next to the main 28.3 ppm peak):

    • Do not purify yet.

    • Warm the NMR probe to 40–50°C.

    • Result: If the peaks broaden and merge (coalesce), they are rotamers. If they remain sharp and distinct, they are impurities [2].

Part 4: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Missing ~80 ppm signal Saturation of Quaternary CarbonIncrease relaxation delay (

) to 3–5 seconds.
Missing ~155 ppm signal Low concentration or SaturationIncrease sample concentration; increase scan count.
Complex "Forest" of peaks Severe Rotamerism (e.g., Proline)Switch solvent to DMSO-d

or run VT-NMR at 60°C.
Extra Carbonyl > 160 ppm DecompositionCheck for urea formation (DCC coupling byproduct) or free amino acid.

References

  • NIST. (2012).[1] 13C-NMR Absorptions of Major Functional Groups. National Institute of Standards and Technology. [Link]

  • RSC. (2013). Rotamers - assigned by a simple NMR experiment. Sussex Drug Discovery Centre. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

mass spectrometry fragmentation of 3-(N-Boc-amino)-1-propanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(N-Boc-amino)-1-propanesulfonic acid

Introduction

3-(N-Boc-amino)-1-propanesulfonic acid is a bifunctional organic molecule that incorporates a stable sulfonic acid moiety and a synthetically versatile amine, which is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable building block in the synthesis of more complex molecules, including peptide mimetics and pharmaceutical intermediates. The Boc protecting group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[1]

Accurate characterization of such molecules is paramount for ensuring quality control, verifying synthetic success, and elucidating metabolic pathways. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS) techniques, stands as a cornerstone for the unambiguous structural confirmation of small molecules.[2][3] Electrospray ionization (ESI) is the method of choice for analyzing polar and thermally labile compounds like the topic molecule, as it allows for gentle ionization and transfer into the gas phase.[4][5]

This guide provides a detailed examination of the characteristic fragmentation patterns of 3-(N-Boc-amino)-1-propanesulfonic acid under both positive and negative mode ESI-MS/MS. By understanding the underlying chemical principles that govern its dissociation, researchers can confidently identify this molecule and its derivatives in complex matrices. We will explore the causality behind the observed fragmentation, present a validated analytical workflow, and summarize the key diagnostic ions that serve as a structural fingerprint.

Part 1: Ionization and Precursor Ion Formation

The first step in any mass spectrometry analysis is the efficient generation of gas-phase ions. Due to the presence of both a highly acidic sulfonic acid group and a basic carbamate, 3-(N-Boc-amino)-1-propanesulfonic acid ionizes effectively in both positive and negative ESI modes.

  • Negative Ion Mode (ESI-): In this mode, the molecule readily loses a proton from its most acidic site, the sulfonic acid group, to form the deprotonated precursor ion, [M-H]⁻ . This process is highly efficient and often results in a strong signal, making it a preferred mode for detecting sulfonic acids.[6][7]

  • Positive Ion Mode (ESI+): In the presence of an acidic mobile phase, the molecule can accept a proton, typically at the carbonyl oxygen of the Boc group, to form the protonated precursor ion, [M+H]⁺ .[8] It is also common to observe adducts with alkali metals, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware is not scrupulously cleaned or if buffers containing these salts are used.

The monoisotopic mass of 3-(N-Boc-amino)-1-propanesulfonic acid (C₈H₁₇NO₅S) is 239.0827 Da. Therefore, high-resolution mass spectrometry should target the following precursor ions:

Ion TypeFormulaCalculated m/z
[M-H]⁻C₈H₁₆NO₅S⁻238.0750
[M+H]⁺C₈H₁₈NO₅S⁺240.0905
[M+Na]⁺C₈H₁₇NNaO₅S⁺262.0725

Part 2: Negative Mode ESI-MS/MS Fragmentation of [M-H]⁻

The fragmentation of the [M-H]⁻ precursor ion (m/z 238.08) is primarily dictated by the charge localization on the sulfonate group. The most characteristic and often most abundant fragmentation pathway for sulfonic acids under collision-induced dissociation (CID) is the neutral loss of sulfur trioxide (SO₃).[7][9]

  • Primary Fragmentation: Loss of SO₃: The precursor ion undergoes a facile cleavage of the C-S bond, resulting in the elimination of a neutral SO₃ molecule (79.9568 Da). This generates a highly stable fragment ion at m/z 158.1181 , corresponding to the anion of N-Boc-propylamine. This is the most diagnostic fragment for identifying the sulfonic acid moiety in the negative ion mode.

  • Secondary Fragmentation Pathways: While the loss of SO₃ is dominant, other fragmentation channels originating from the Boc group can also be observed, typically at higher collision energies. These include the loss of isobutylene (56.0626 Da) to yield a fragment at m/z 182.0124, or the loss of the entire Boc-group as C₅H₈O₂ (100.0524 Da) to yield the deprotonated 3-amino-1-propanesulfonic acid at m/z 138.0225.

G cluster_main Negative Mode Fragmentation of [M-H]⁻ precursor [M-H]⁻ m/z 238.0750 frag1 [M-H-SO₃]⁻ m/z 158.1181 precursor->frag1 - SO₃ (79.96 Da) frag2 [M-H-C₄H₈]⁻ m/z 182.0124 precursor->frag2 - C₄H₈ (56.06 Da) frag3 [M-H-C₅H₈O₂]⁻ m/z 138.0225 precursor->frag3 - C₅H₈O₂ (100.05 Da)

Caption: Fragmentation pathway of [M-H]⁻.

Part 3: Positive Mode ESI-MS/MS Fragmentation of [M+H]⁺

In positive mode, the fragmentation behavior of the [M+H]⁺ precursor ion (m/z 240.09) is almost entirely governed by the lability of the Boc protecting group. This group is notoriously unstable under acidic conditions and readily fragments via a well-established two-step mechanism.[8][10] This predictable pathway serves as an excellent diagnostic tool for identifying Boc-protected amines.

  • Step 1 - Loss of Isobutylene (C₄H₈): The primary fragmentation event is the elimination of a neutral isobutylene molecule (56.0626 Da). This occurs through a rearrangement where a proton is transferred to the carbamate, leading to the cleavage of the C-O bond of the tert-butyl group. This produces a characteristic carbamic acid intermediate ion at m/z 184.0276 . This loss of 56 Da is a hallmark of the Boc group.[8]

  • Step 2 - Loss of Carbon Dioxide (CO₂): The carbamic acid intermediate formed in the first step is unstable and rapidly loses carbon dioxide (43.9898 Da) to generate the final, stable product ion at m/z 140.0378 . This ion corresponds to the protonated form of 3-amino-1-propanesulfonic acid, the original amine core of the molecule.

The observation of this sequential loss of 56 Da and 44 Da provides extremely high confidence in the identification of a Boc-protected amine substructure. It's important to note that acidic mobile phases (e.g., containing formic or trifluoroacetic acid) or high ion source temperatures can sometimes induce this fragmentation "in-source," leading to the observation of m/z 184.03 and m/z 140.04 even in the full MS1 scan.[11]

G cluster_main Positive Mode Fragmentation of [M+H]⁺ precursor [M+H]⁺ m/z 240.0905 frag1 [M+H-C₄H₈]⁺ m/z 184.0276 precursor->frag1 - C₄H₈ (56.06 Da) frag2 [M+H-C₄H₈-CO₂]⁺ m/z 140.0378 frag1->frag2 - CO₂ (43.99 Da)

Caption: Fragmentation pathway of [M+H]⁺.

Part 4: Validated Experimental Workflow

To reliably generate the fragmentation data described above, a systematic and validated workflow is essential. The following protocol is designed for a standard high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

G cluster_workflow Analytical Workflow A 1. Sample Preparation B 2. LC Separation A->B C 3. ESI Ionization B->C D 4. Full Scan MS (Precursor ID) C->D E 5. Tandem MS (Fragmentation) D->E F 6. Data Analysis (Interpretation) E->F

Caption: General workflow for LC-MS/MS analysis.

1. Sample Preparation

  • Objective: To prepare the analyte in a solvent compatible with ESI and LC.

  • Protocol:

    • Prepare a stock solution of 3-(N-Boc-amino)-1-propanesulfonic acid at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

    • For positive mode analysis, add 0.1% formic acid to the working solution.

    • For negative mode analysis, add 0.1% ammonium hydroxide or use a mobile phase without acid to facilitate deprotonation.

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

2. Liquid Chromatography (LC)

  • Objective: To desalt the sample and separate it from potential impurities prior to MS analysis.[12]

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.

    • Injection Volume: 2-5 µL.

3. Mass Spectrometry Acquisition

  • Objective: To acquire high-resolution MS and MS/MS data in both polarities.

  • Protocol:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Separate runs for Positive and Negative modes.

    • Acquisition Range: m/z 70-500.

    • Full Scan (MS1) Parameters:

      • Resolution: >30,000 (FWHM) to ensure accurate mass measurement.[13]

      • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

      • Source Temperature: 120 °C.

    • Tandem MS (dd-MS²) Parameters:

      • Precursor Ions: m/z 240.09 (positive), m/z 238.08 (negative).

      • Isolation Window: 1.0 Da.

      • Activation: Collision-Induced Dissociation (CID) with Argon.

      • Collision Energy (CE): Use a stepped normalized collision energy (e.g., 15, 25, 40 eV) or a ramp (10-40 eV) to capture both primary fragments and deeper fragmentation products.[4]

Part 5: Data Summary and Interpretation

The data obtained from the MS/MS experiments can be summarized to provide a clear, diagnostic fingerprint of the molecule.

Ion ModePrecursor Ion (m/z)Key Product Ion (m/z)Neutral Loss (Da)Proposed Fragment StructureDiagnostic Value
Positive 240.0905184.027656.0626 (C₄H₈)[HOOC-NH-(CH₂)₃-SO₃H]⁺Confirms Boc Group
240.0905140.0378100.0524 (C₅H₈O₂)[H₃N⁺-(CH₂)₃-SO₃H]Confirms Boc Group & Core Structure
Negative 238.0750158.118179.9568 (SO₃)[Boc-NH-(CH₂)₃]⁻Confirms Sulfonic Acid Group

Causality and Trustworthiness: The described fragmentation patterns are based on fundamental principles of gas-phase ion chemistry. The lability of the Boc group in positive mode and the preferential loss of SO₃ in negative mode are highly reproducible and predictable phenomena. By using a high-resolution instrument, the elemental compositions of precursor and product ions can be confirmed to within 5 ppm mass accuracy, providing an orthogonal layer of validation and ensuring the trustworthiness of the identification.[2]

Conclusion

The mass spectrometric fragmentation of 3-(N-Boc-amino)-1-propanesulfonic acid is predictable, reproducible, and yields highly diagnostic information. The analysis is characterized by two distinct and complementary fragmentation signatures depending on the ionization polarity. In positive mode, the fragmentation cascade is dominated by the Boc group, with a characteristic sequential loss of isobutylene (56 Da) and carbon dioxide (44 Da). In negative mode, the fragmentation is driven by the sulfonate anion, leading to a dominant and diagnostic neutral loss of sulfur trioxide (80 Da).

By leveraging this detailed understanding and applying the validated LC-MS/MS workflow presented, researchers, scientists, and drug development professionals can achieve unambiguous identification and structural confirmation of this important synthetic building block, ensuring the integrity and quality of their work.

References

  • bioRxiv. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]

  • Pauling, J. K., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC, NIH. Available at: [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • White, K. D., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Perez, A. J., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Available at: [Link]

  • Keough, T., et al. (2004). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. ACS Publications. Available at: [Link]

  • Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Available at: [Link]

  • ResearchGate. (n.d.). ESI( - )-MS/MS for deprotonated taurine of m/z 124. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Available at: [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]

  • MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available at: [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Available at: [Link]

  • ResearchGate. (n.d.). Computational mass spectrometry for small molecules. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectroscopic Analysis of a Novel Enzymatic Reaction. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of N-Boc Protected Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular design and synthesis. Among the vast arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group has established itself as an indispensable tool for amine protection. This guide delves into the nuanced world of N-Boc protected sulfonic acids, a class of compounds that has quietly yet significantly contributed to the landscape of medicinal chemistry and organic synthesis. We will explore their discovery, trace their historical development, detail their synthesis, and illuminate their applications with field-proven insights.

Introduction: The Intersection of Sulfonic Acids and Boc Protection

Sulfonic acids (R-SO₃H) are a class of organosulfur compounds characterized by their strong acidity. Their presence in a molecule can dramatically influence its physicochemical properties, such as solubility and acidity, making them valuable moieties in drug design.[1] However, the high reactivity of both the sulfonic acid group and an amino group within the same molecule presents a significant synthetic challenge. This necessitates a robust protection strategy to achieve selective transformations.

The advent of the tert-butoxycarbonyl (Boc) protecting group revolutionized peptide synthesis and has since become a workhorse in organic chemistry.[2] Its key advantage lies in its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleaved under mild acidic conditions.[2][3] This orthogonality allows for the selective deprotection of the Boc group in the presence of other sensitive functionalities.

The convergence of these two chemical entities gives rise to N-Boc protected aminosulfonic acids, which are the primary focus of this guide. These compounds are more accurately described as aminosulfonic acids where the amino group is protected by a Boc moiety. This protection strategy has been instrumental in the synthesis of complex molecules, particularly in the development of peptidomimetics and neurologically active agents.

A Historical Perspective: The Emergence of N-Boc Protected Aminosulfonic Acids

The precise genesis of N-Boc protected sulfonic acids as a distinct class of compounds is not marked by a single seminal publication but rather an evolution of synthetic strategies. The widespread adoption of the Boc group for amine protection in the latter half of the 20th century naturally led to its application in molecules containing the aminosulfonic acid scaffold.

Early research into aminosulfonic acids, such as the vital neuromodulator taurine (2-aminoethanesulfonic acid), laid the groundwork for understanding their biological significance.[4][5][6] The synthesis of taurine and its analogues for medicinal purposes highlighted the need for effective N-protection to enable selective chemical modifications.[7][8][9][10]

While a definitive "discovery" paper for N-Boc protected sulfonic acids is elusive, the application of Boc protection to aminosulfonic acids likely emerged from the broader field of peptide and amino acid chemistry in the 1970s and 1980s, following the establishment of Boc as a standard protecting group.[11][12] The synthesis of N-Boc protected sulfamides, which are structurally related, also contributed to the development of methodologies applicable to aminosulfonic acids.[3] The inherent stability and predictable reactivity of the Boc group made it an attractive choice for chemists working with these bifunctional molecules.

Synthesis of N-Boc Protected Aminosulfonic Acids: Methodologies and Mechanistic Insights

The synthesis of N-Boc protected aminosulfonic acids typically involves the reaction of the parent aminosulfonic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The choice of base and solvent system is crucial for achieving high yields and purity.

General Synthetic Protocol

A common and effective method for the N-Boc protection of aminosulfonic acids is outlined below. This protocol is broadly applicable to a range of substrates, including taurine and its homologues.

Experimental Protocol: N-Boc Protection of an Aminosulfonic Acid [13]

  • Dissolution: Dissolve the aminosulfonic acid (1 equivalent) in a mixture of water and a suitable organic cosolvent, such as acetone or tetrahydrofuran (THF), to ensure solubility of both the starting material and the Boc anhydride.

  • Basification: Add a base, such as sodium hydroxide or triethylamine (NEt₃), to the solution to deprotonate the amino group, rendering it nucleophilic. The pH of the solution should be carefully monitored and maintained in the basic range.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) to a pH of approximately 3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected aminosulfonic acid. Further purification can be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Mixed Solvent System: The use of a water/organic co-solvent system is a practical solution to the differing polarities of the ionic aminosulfonic acid and the nonpolar Boc anhydride, facilitating their interaction.

  • Base Selection: A strong enough base is required to deprotonate the ammonium group of the zwitterionic aminosulfonic acid, but an excessively strong base or prolonged exposure can lead to side reactions. Triethylamine is a common choice for its organic solubility and moderate basicity.

  • Stoichiometry of Boc₂O: A slight excess of Boc anhydride is often used to ensure complete conversion of the starting material.

dot graph "N_Boc_Protection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "Diagram of the N-Boc protection mechanism."

Synthesis of N-Boc-Aminosulfonyl Chlorides

A key intermediate for the synthesis of more complex derivatives is the N-Boc-aminosulfonyl chloride. These reactive species can be prepared from the corresponding N-Boc protected aminosulfonic acid.

Experimental Protocol: Preparation of N-Boc-Aminosulfonyl Chloride

  • Starting Material: Begin with the corresponding N-Boc protected aminosulfonic acid.

  • Chlorination: Treat the N-Boc protected aminosulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), in an inert solvent like dichloromethane (DCM) at low temperature (typically 0 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or NMR spectroscopy.

  • Work-up: Upon completion, carefully quench the excess chlorinating agent and isolate the N-Boc-aminosulfonyl chloride. These intermediates are often moisture-sensitive and are typically used immediately in the next step without extensive purification.

These sulfonyl chlorides are valuable precursors for the synthesis of sulfonamides and other derivatives.[1]

Applications in Drug Discovery and Development

N-Boc protected aminosulfonic acids serve as crucial building blocks in the synthesis of a variety of biologically active molecules. Their ability to mimic the structure of amino acids and peptides has made them particularly valuable in the design of peptidomimetics and inhibitors of enzymes that process amino acids.

GABA Analogues for Neurological Disorders

One of the most significant applications of N-Boc protected aminosulfonic acids is in the synthesis of analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[14][15][16] Dysregulation of the GABAergic system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[17][18][19][20][21]

Homotaurine (Tramiprosate): A Case Study

Homotaurine (3-aminopropanesulfonic acid), an analogue of taurine, has been investigated as a potential therapeutic agent for Alzheimer's disease.[22][23][24] It is believed to exert its neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides.[24] The synthesis of homotaurine and its derivatives often utilizes an N-Boc protected intermediate to allow for modifications to the carbon backbone or for coupling to other molecules.

dot graph "Homotaurine_Retrosynthesis" { layout=dot; rankdir=RL; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} "Retrosynthetic analysis of Homotaurine."

Peptidomimetics and Enzyme Inhibitors

The sulfonic acid moiety can act as a bioisostere for a carboxylic acid group, while the overall structure can mimic that of an amino acid. This has led to the incorporation of N-Boc aminosulfonic acids into peptide chains to create sulfonopeptides.[25] These modified peptides can exhibit altered conformational preferences, improved stability against enzymatic degradation, and unique biological activities.

Stability and Deprotection of the N-Boc Group

The utility of the Boc group is defined by its predictable stability and the mild conditions required for its removal.

Stability Profile

The N-Boc group on an aminosulfonic acid is generally stable to:

  • Basic conditions: Resistant to hydrolysis by common bases.[3]

  • Nucleophiles: Generally unreactive towards a wide range of nucleophiles.[3]

  • Catalytic Hydrogenation: Unlike the Cbz group, the Boc group is stable to catalytic hydrogenation.[2]

However, it is labile under acidic conditions.

Deprotection Methodologies

The removal of the Boc group is typically achieved by treatment with a moderately strong acid.

Experimental Protocol: N-Boc Deprotection [26][27]

  • Acid Treatment: Dissolve the N-Boc protected aminosulfonic acid in an organic solvent such as dichloromethane (DCM) or dioxane.

  • Reagent Addition: Add an excess of a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.

  • Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Mild Deprotection Methods:

For substrates that are sensitive to strong acids, alternative, milder deprotection methods have been developed. These include the use of solid-supported acids or carrying out the reaction in water at elevated temperatures.[25][26]

dot graph "N_Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} "Mechanism of acid-catalyzed N-Boc deprotection."

Conclusion and Future Outlook

N-Boc protected aminosulfonic acids represent a versatile and valuable class of building blocks for organic synthesis and medicinal chemistry. While their history is intertwined with the broader development of amine protecting group strategies, their unique properties have carved out a significant niche in the design and synthesis of bioactive molecules. The ability to introduce the sulfonic acid moiety while temporarily masking the reactive amino group has enabled the creation of novel GABA analogues, peptidomimetics, and other compounds with therapeutic potential. As our understanding of the biological roles of aminosulfonic acids continues to grow, the demand for efficient and selective synthetic methodologies will undoubtedly increase, further solidifying the importance of the N-Boc protection strategy in this field.

References

  • Jia, X., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 15(5), 7836-7848. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Belghiche, K., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]

  • Chimirri, A., et al. (1989).
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Methodological & Application

Application Notes and Protocols for the Use of 3-(N-Boc-amino)-1-propanesulfonic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Synthetic Peptides

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created, enabling the rapid assembly of amino acid chains on a solid support.[1][2][3] This methodology has become a cornerstone in biochemistry, drug discovery, and materials science.[2] A key advantage of SPPS is the ability to introduce a wide array of modifications to the peptide backbone or side chains, thereby fine-tuning their biological activity, stability, and pharmacokinetic properties.[4]

One such modification is the introduction of sulfonic acid groups. This functionalization can significantly alter the charge and structure of peptides, often leading to improved water solubility, enhanced stability, and increased binding affinity to target proteins.[5] The sulfonic acid moiety, with its low pKa, is anionic at physiological pH and can mimic post-translational modifications like tyrosine sulfation or serve as a bioisostere for phosphate groups.[6][7] Molecules containing sulfonic acid groups have shown promise as inhibitors of β-amyloid aggregation, a hallmark of Alzheimer's disease.[8]

This application note details the use of 3-(N-Boc-amino)-1-propanesulfonic acid as a specialized reagent in SPPS. Due to its structure—possessing a temporary Boc-protected amine for coupling but lacking a carboxylic acid for further chain elongation—its primary application is as a capping agent to terminate peptide synthesis and introduce a stable, terminal sulfonate group. This guide provides the scientific rationale and detailed protocols for its effective use.

Scientific Rationale and Mechanism of Action

In SPPS, the stepwise assembly of a peptide chain relies on the iterative deprotection of the N-terminal amine followed by the coupling of the next protected amino acid.[9][10] Occasionally, a small fraction of the N-termini may fail to couple, leading to the formation of deletion sequences.[11] To prevent this, a "capping" step is often employed to acetylate these unreacted amines, rendering them inert to subsequent coupling cycles.[11][12][13]

3-(N-Boc-amino)-1-propanesulfonic acid can be strategically employed in a similar manner, but with a different goal: not just to terminate the chain, but to functionalize it. It is used in the final coupling step to introduce a terminal aminopropanesulfonic acid moiety.

The causality behind this application is as follows:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the amine allows for standard activation and coupling to the free N-terminus of the resin-bound peptide, using established SPPS coupling reagents.[10][14][15]

  • Absence of Carboxylic Acid: The molecule lacks a C-terminal carboxylic acid, which is essential for the elongation of the peptide chain. Once coupled, it presents no site for the attachment of subsequent amino acids, effectively terminating the synthesis.

  • Stable Sulfonic Acid Group: The sulfonic acid group is highly stable and remains intact throughout the synthesis and final cleavage from the resin.[16] It imparts a permanent negative charge to the peptide's N-terminus under physiological conditions.

This process allows for the creation of peptides with a unique N-terminal modification that can profoundly influence their biological properties.

Visualizing the Workflow

The following diagram outlines the key stages of incorporating 3-(N-Boc-amino)-1-propanesulfonic acid as a terminal capping agent in a standard SPPS workflow.

spss_workflow cluster_synthesis Peptide Elongation Cycles cluster_capping Terminal Capping cluster_final Final Processing start Resin-Bound Peptide (Free N-terminus) deprotection N-terminal Deprotection start->deprotection Standard SPPS Cycle coupling Amino Acid Coupling deprotection->coupling coupling->deprotection Repeat for sequence final_deprotection Final N-terminal Deprotection coupling->final_deprotection Sequence Complete sulfonate_coupling Couple with 3-(N-Boc-amino)-1- propanesulfonic acid final_deprotection->sulfonate_coupling cleavage Cleavage from Resin & Global Deprotection sulfonate_coupling->cleavage purification Purification & Analysis cleavage->purification final_product Final Sulfonated Peptide purification->final_product

Caption: Coupling reaction to form a terminal sulfonamide bond.

Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the sulfonated peptide from the solid support and removes any remaining side-chain protecting groups (e.g., from Arg, Asp, etc.).

StepProcedureReagents & SolventsTime
1Final Washing Wash the capped peptide-resin with DCM (3x) and dry under vacuum.15 min
2Prepare Cleavage Cocktail Prepare a cleavage cocktail of TFA/Thioanisole/Water/TIPS (90:5:3:2). Use appropriate safety precautions (fume hood).5 min
3Cleavage Reaction Add the cleavage cocktail to the dry resin and agitate at room temperature.2-3 hours
4Peptide Precipitation Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.20 min
5Isolation Centrifuge the mixture to pellet the peptide. Decant the ether and repeat the ether wash (2x).15 min
6Drying Dry the peptide pellet under vacuum.Overnight
7Purification Dissolve the crude peptide in a suitable buffer and purify using reverse-phase HPLC.Variable

Causality and Expertise:

  • Cleavage Cocktail: A strong acid, typically TFA, is required for the final cleavage. [16][17]The additional reagents are "scavengers." Thioanisole and Triisopropylsilane (TIPS) are included to trap reactive carbocations generated from the cleavage of side-chain protecting groups, preventing re-attachment to sensitive residues like Trp or Met. [10][17]* Cold Ether Precipitation: Peptides are generally insoluble in cold diethyl ether, making it an effective solvent for precipitation and separation from the soluble cleavage byproducts.

  • HPLC Purification: High-Performance Liquid Chromatography is the standard and necessary final step to isolate the desired sulfonated peptide from any deletion sequences or byproducts of the synthesis and cleavage processes.

Trustworthiness and Self-Validation

The protocols described are built upon decades of established SPPS chemistry. [15]Each stage includes a validation checkpoint:

  • Coupling Completion: The Kaiser test provides a direct qualitative assessment of the capping reaction's success.

  • Final Product Validation: The purity and identity of the final sulfonated peptide must be confirmed by analytical HPLC and mass spectrometry. The observed mass should correspond to the calculated mass of the desired N-terminally sulfonated peptide.

By adhering to these validation steps, researchers can ensure the integrity and success of the synthesis.

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Application Notes and Protocols for the Coupling of 3-(N-Boc-amino)-1-propanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Unique Building Block

3-(N-Boc-amino)-1-propanesulfonic acid, a derivative of homotaurine, is a valuable bifunctional molecule in modern organic synthesis and drug development. Its structure combines a protected primary amine and a strongly acidic sulfonic acid group, making it an ideal building block for introducing a flexible, water-soluble, three-carbon sulfonamide linker into a variety of molecular scaffolds. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization of the primary amine.[1] This unique combination of features makes 3-(N-Boc-amino)-1-propanesulfonic acid a key component in the synthesis of novel peptides, peptidomimetics, and therapeutic agents where modulation of physicochemical properties such as solubility and bioavailability is crucial.

This comprehensive guide provides detailed protocols and expert insights into the coupling of 3-(N-Boc-amino)-1-propanesulfonic acid with primary and secondary amines to form stable sulfonamide linkages. We will explore various activation strategies for the sulfonic acid moiety, discuss the rationale behind the choice of reagents and reaction conditions, and provide step-by-step experimental procedures to ensure successful and reproducible outcomes in your research.

Understanding the Chemistry: Activating the Sulfonic Acid for Amide Bond Formation

The formation of a sulfonamide bond from a sulfonic acid and an amine is not a spontaneous reaction. It requires the "activation" of the sulfonic acid group to convert the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[2] This process is analogous to the activation of carboxylic acids for amide bond formation in peptide synthesis.[3] However, the reactivity of sulfonic acids differs from that of carboxylic acids, necessitating specific activation strategies.

The primary challenge in coupling 3-(N-Boc-amino)-1-propanesulfonic acid lies in achieving selective activation of the sulfonic acid without compromising the integrity of the acid-labile Boc-protecting group. Therefore, the choice of activating agent and reaction conditions is critical.

Herein, we present two robust and widely applicable protocols for the coupling of 3-(N-Boc-amino)-1-propanesulfonic acid:

  • Two-Step Protocol via Sulfonyl Chloride Formation: This classic and reliable method involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride intermediate, which is then reacted with the amine.

  • One-Pot Coupling using Carbodiimide Chemistry: This streamlined approach utilizes common peptide coupling reagents to activate the sulfonic acid in situ for immediate reaction with the amine.

Protocol 1: Two-Step Coupling via Sulfonyl Chloride Intermediate

This method offers high yields and is broadly applicable to a wide range of amines. The initial conversion to the sulfonyl chloride provides a stable, isolable intermediate that can be reacted with various nucleophiles.

Step 1a: Conversion of 3-(N-Boc-amino)-1-propanesulfonic Acid to its Sulfonyl Chloride

The key to this step is the use of a chlorinating agent that is effective under conditions that do not cleave the Boc group. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a suitable choice.

Reaction Scheme:

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(N-Boc-amino)-1-propanesulfonic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of sulfonic acid).

  • Addition of Reagents: To the stirred suspension, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

  • Chlorination: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl) and the formation of a clear solution.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-(N-Boc-amino)-1-propanesulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride is highly reactive with water, so anhydrous conditions are crucial to prevent its decomposition and ensure efficient conversion of the sulfonic acid.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.

  • Excess Thionyl Chloride: A slight excess of thionyl chloride ensures complete conversion of the sulfonic acid.

  • Reflux: Gentle heating accelerates the reaction rate.

Step 1b: Coupling of 3-(N-Boc-amino)-1-propanesulfonyl Chloride with an Amine

The resulting sulfonyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form the desired sulfonamide.

Reaction Scheme:

Experimental Protocol:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (10 mL per gram of amine).

  • Addition of Sulfonyl Chloride: Cool the amine solution to 0 °C (ice bath). Dissolve the crude or purified 3-(N-Boc-amino)-1-propanesulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Causality Behind Experimental Choices:

  • Base: The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

  • Low Temperature Addition: Adding the sulfonyl chloride at 0 °C helps to control the exothermic reaction and minimize potential side reactions.

  • Aprotic Solvent: Aprotic solvents are used to avoid any reaction with the highly reactive sulfonyl chloride.

Diagram of the Two-Step Coupling Workflow

Two_Step_Coupling SulfonicAcid 3-(N-Boc-amino)-1- propanesulfonic acid SulfonylChloride 3-(N-Boc-amino)-1- propanesulfonyl chloride SulfonicAcid->SulfonylChloride SOCl₂, cat. DMF DCM, Reflux Sulfonamide N-Substituted 3-(N-Boc-amino)-1- propanesulfonamide SulfonylChloride->Sulfonamide Base (TEA or DIPEA) DCM, 0°C to RT Amine Primary or Secondary Amine Amine->Sulfonamide Base (TEA or DIPEA) DCM, 0°C to RT

Caption: Workflow for the two-step synthesis of sulfonamides.

Protocol 2: One-Pot Coupling using Carbodiimide Reagents

This method is advantageous for its operational simplicity, as it avoids the isolation of the sulfonyl chloride intermediate. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used in peptide synthesis to activate carboxylic acids and can also be employed for the activation of sulfonic acids, though with some modifications to the standard procedures.[4][5] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) can enhance the coupling efficiency by forming a more stable active ester intermediate.[6][7]

Reaction Scheme (Conceptual):

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve 3-(N-Boc-amino)-1-propanesulfonic acid (1.0 eq), N-hydroxysuccinimide (NHS) (1.2 eq), and the amine (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10-20 mL per gram of sulfonic acid).

  • Addition of Base: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture. The base is crucial to deprotonate the sulfonic acid and facilitate the reaction.

  • Activation and Coupling: Cool the reaction mixture to 0 °C (ice bath). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with a dilute acid solution (e.g., 5% citric acid), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC/NHS System: EDC activates the sulfonic acid to form a highly reactive O-sulfonylisourea intermediate. NHS traps this intermediate to form a more stable NHS-ester, which then reacts with the amine. This two-step activation within a one-pot reaction minimizes side reactions.[6]

  • Base (DIPEA): A sufficient amount of base is required to neutralize the sulfonic acid and the hydrochloride salt of EDC, as well as any acidic byproducts.

  • Solvent: DMF is often a good choice due to its ability to dissolve a wide range of reactants.

Diagram of the One-Pot Coupling Workflow

One_Pot_Coupling cluster_reactants Reactants in One Pot SulfonicAcid 3-(N-Boc-amino)-1- propanesulfonic acid Sulfonamide N-Substituted 3-(N-Boc-amino)-1- propanesulfonamide SulfonicAcid->Sulfonamide DMF or DCM 0°C to RT Amine Primary or Secondary Amine Amine->Sulfonamide DMF or DCM 0°C to RT Reagents EDC, NHS, Base Reagents->Sulfonamide DMF or DCM 0°C to RT

Caption: Workflow for the one-pot synthesis of sulfonamides.

Data Presentation: Summary of Coupling Protocols

ParameterProtocol 1: Two-Step via Sulfonyl ChlorideProtocol 2: One-Pot with Carbodiimide
Activation Reagent Thionyl chloride (SOCl₂), cat. DMFEDC·HCl, NHS
Base TEA or DIPEADIPEA
Solvent DCM for both stepsDMF or DCM
Temperature Step 1: Reflux; Step 2: 0°C to RT0°C to RT
Reaction Time Step 1: 2-4 h; Step 2: 4-12 h12-24 h
Key Advantages High yields, stable intermediateOperational simplicity, avoids handling SOCl₂
Considerations Requires handling of corrosive SOCl₂Longer reaction times, potential for side reactions

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion to Sulfonyl Chloride: If the conversion of the sulfonic acid to the sulfonyl chloride is incomplete, ensure that all reagents and solvents are strictly anhydrous. Increasing the amount of thionyl chloride or the reaction time may also be beneficial.

  • Low Yield in Sulfonamide Formation: For sterically hindered amines, the coupling reaction may be sluggish. In such cases, increasing the reaction temperature (e.g., to 40-50 °C) or using a more potent activating agent in the one-pot protocol, such as HATU or HBTU, may improve the yield. However, the compatibility of these reagents with sulfonic acids should be verified.

  • Boc-Group Deprotection: If cleavage of the Boc-protecting group is observed, ensure that the reaction conditions remain non-acidic. Use of milder chlorinating agents or careful control of the reaction temperature may be necessary. The Boc group is generally stable to the conditions outlined in these protocols.[1]

  • Purification Challenges: The polarity of the resulting sulfonamide can vary significantly depending on the nature of the coupled amine. A careful selection of the solvent system for column chromatography is essential for effective purification.

Conclusion

The coupling of 3-(N-Boc-amino)-1-propanesulfonic acid to form sulfonamides is a powerful strategy for introducing a versatile linker into complex molecules. The choice between a two-step protocol via a sulfonyl chloride intermediate and a one-pot carbodiimide-mediated approach will depend on the specific requirements of the synthesis, including the nature of the amine, the desired scale, and the available laboratory resources. By understanding the underlying chemical principles and carefully following the detailed protocols provided in this guide, researchers can confidently and successfully incorporate this valuable building block into their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents and research tools.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Institutes of Health. [Link]

  • The synthesis of dipeptides bearing sulfonamide. Reagents, and conditions. (n.d.). ResearchGate. [Link]

  • Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. (2015). Organic Chemistry Portal. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). National Institutes of Health. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. (2021). Al-Farahidi Expert Systems Journal. [Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (2019). DiVA. [Link]

  • Examples sulfonamide containing derivatives used for exploring its potential TS-character. (n.d.). ResearchGate. [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (2021). Cihan University-Erbil Repository. [Link]

  • Amino sulfonic acids, peptidosulfonamides and other related compounds. (2017). ResearchGate. [Link]

  • Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (2019). ResearchGate. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (1999). PubMed. [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2018). ResearchGate. [Link]

  • EDC/NHS based coupling and stability? (2016). ResearchGate. [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. (2015). RSC Publishing. [Link]

  • Amine coupling through EDC/NHS: a practical approach. (2010). PubMed. [Link]

  • Scope of amino acid coupling with N-Boc alanine All reactions were... (n.d.). ResearchGate. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (2006). Luxembourg Bio Technologies. [Link]

  • Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. (2022). National Institutes of Health. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. [Link]

  • Carbodiimide amide coupling reaction sideproduct. (2022). Reddit. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. (2019). ResearchGate. [Link]

  • Coupling of amines with polyglucuronic acid. (2007). CNRS. [Link]

Sources

deprotection of Boc group from 3-(N-Boc-amino)-1-propanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for high-level research and development contexts. It synthesizes standard organic synthesis principles with specific handling requirements for zwitterionic sulfonic acids.

Protocols for Synthesizing Homotaurine (3-Amino-1-propanesulfonic Acid)

Introduction & Chemical Strategy

Homotaurine (3-amino-1-propanesulfonic acid) is a small molecule zwitterion with significant therapeutic potential, particularly in neuroprotection (Alzheimer's disease research) and as a GABA mimetic. The synthesis of high-purity Homotaurine often proceeds through the N-Boc protected precursor (Boc-APS) to mask the amine during sulfonation or coupling steps.

The critical challenge in this deprotection is not the cleavage of the carbamate itself—which is chemically trivial—but the isolation of the highly polar zwitterionic product from the reaction matrix. Unlike standard lipophilic amines, the product possesses a sulfonic acid moiety (


) and a primary amine (

), rendering it insoluble in most organic solvents and highly water-soluble.

Strategic Considerations:

  • Solubility Inversion: The starting material (Boc-APS) is lipophilic (soluble in DCM, EtOAc). The product is hydrophilic/zwitterionic.[1] We leverage this "solubility switch" for purification.

  • Acid Choice: Volatile acids (HCl, TFA) are preferred over non-volatile acids (p-TsOH,

    
    ) to avoid introducing difficult-to-remove counterions.
    
  • Zwitterion Formation: While strong acids yield the cationic salt (e.g.,

    
    ), the target is often the neutral zwitterion. The protocols below include a specific "scavenging" step to isolate the free zwitterion.
    
Experimental Protocols
Protocol A: HCl-Mediated Deprotection (Precipitation Method)

Recommended for scale-up and ease of handling. Produces a crystalline solid directly.

Reagents:

  • Substrate: 3-(N-Boc-amino)-1-propanesulfonic acid (Boc-APS)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

  • Solvent: Methanol (MeOH) (optional co-solvent)

  • Workup Reagent: Propylene Oxide (Epoxide method for acid scavenging) or Diethyl Ether (

    
    )
    

Workflow:

  • Dissolution: Dissolve Boc-APS (1.0 equiv) in a minimal volume of dry MeOH or Dioxane.

    • Note: If the substrate is not fully soluble in dioxane, add MeOH dropwise until clear.

  • Acidolysis: Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise at 0 °C.

  • Reaction: Warm to Room Temperature (20–25 °C) and stir for 1–2 hours.

    • Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. The starting material spot (high

      
      ) should disappear; the product will stay at the baseline.
      
  • Isolation (Option 1 - HCl Salt):

    • Concentrate the mixture to

      
      20% volume under reduced pressure.
      
    • Add cold

      
       (10x volume) to precipitate the hydrochloride salt.
      
    • Filter the white solid under

      
       atmosphere (hygroscopic).
      
  • Isolation (Option 2 - Free Zwitterion):

    • Mechanism:[2] Propylene oxide acts as an acid scavenger, reacting with HCl to form volatile chloropropanols, leaving the zwitterion to crystallize.

    • Evaporate the reaction mixture to dryness to remove excess HCl gas.

    • Redissolve the residue in absolute Ethanol (EtOH).

    • Add Propylene Oxide (excess, ~10-15 equiv) and stir for 2–4 hours.

    • The free zwitterion (Homotaurine) will precipitate as a white crystalline solid.

    • Filter and wash with cold EtOH/Ether.

Protocol B: TFA-Mediated Deprotection

Recommended for small-scale discovery or when acid-sensitive side chains are absent.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Workflow:

  • Setup: Dissolve Boc-APS in DCM (concentration ~0.1 M).

  • Addition: Add TFA to achieve a final ratio of 1:1 (v/v) TFA:DCM.

    • Caution: Exothermic.[3] Add slowly at 0 °C.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

  • Workup:

    • Concentrate in vacuo.

    • Co-evaporation: Add Toluene or DCM and re-evaporate (3x) to remove residual TFA azeotropically.

    • Result: The product will likely be a thick oil (TFA salt).

    • Solidification: Triturate with cold

      
       or Hexanes to induce solidification.
      
Data Visualization & Logic
Figure 1: Reaction Mechanism & Solubility Switch

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product SM Boc-APS (Lipophilic) Soluble: DCM, EtOAc Acid Acidolysis (HCl or TFA) - Isobutene - CO2 SM->Acid Deprotection Prod Homotaurine (Zwitterion) Insoluble: DCM, Ether Soluble: H2O Acid->Prod Precipitation

Caption: The deprotection process triggers a drastic solubility change, allowing the product to be isolated via precipitation from organic solvents.

Figure 2: Purification Decision Tree

Purification Start Crude Reaction Mixture Step1 Evaporate Volatiles Start->Step1 Check Desired Form? Step2 Triturate with Ether Check->Step2 Salt OK Step3 Add Propylene Oxide (in EtOH) Check->Step3 Need Zwitterion Salt HCl/TFA Salt (Stable, Hygroscopic) Zwitter Free Zwitterion (Neutral, Crystalline) Step1->Check Step2->Salt Step3->Zwitter

Caption: Decision matrix for isolating the salt form versus the free zwitterion using epoxide scavenging.

Analytical Validation
Analytical MethodExpected Result (Boc-APS)Expected Result (Homotaurine)Notes
1H NMR (

)

1.45 ppm (s, 9H, t-Bu)
Signal Absent Definitive confirmation of deprotection.
1H NMR (

)
Methylene signals shiftedMethylene signals shift downfieldDue to loss of shielding Boc group.
LC-MS (ESI+) [M+Na]+ or [M+H]+ of SMm/z 140.0 [M+H]+ Product is highly polar; elutes at void volume in Reverse Phase C18.
TLC (Ninhydrin) Faint/No stain (blocked amine)Deep Purple/Blue Indicates free primary amine.

Key Quality Attribute:

  • Residual Solvent: Homotaurine salts are hygroscopic and can trap solvents. Ensure drying at 40–50 °C under high vacuum for >12 hours.

  • Melting Point: The zwitterion typically has a high melting/decomposition point (>280 °C), whereas the Boc-protected precursor melts much lower.

Troubleshooting & Pitfalls
  • "The product is an oil that won't solidify."

    • Cause: Residual TFA or solvent trapped in the salt lattice.

    • Fix: Dissolve in minimal MeOH and drip slowly into vigorously stirring cold Diethyl Ether (

      
      ). If using TFA, ensure repeated co-evaporation with Toluene.
      
  • "Incomplete Deprotection."

    • Cause: The sulfonic acid group may form an internal salt with the amine, potentially affecting protonation kinetics if water is present.

    • Fix: Ensure anhydrous conditions (HCl/Dioxane). If reaction stalls, add 1-2 eq of water (counter-intuitive, but sometimes aids solubility) or increase temperature to 35 °C.

  • "Low Yield after Workup."

    • Cause: Product is water-soluble.[4] Do not perform an aqueous extraction (e.g., DCM/Water wash). The product will go into the water layer and be difficult to recover from salts.

    • Fix: Use precipitation/filtration only. If aqueous workup is unavoidable, lyophilize the aqueous layer.

References
  • Boc Deprotection Mechanisms & Reagents

    • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.

  • Homotaurine Synthesis & Properties

    • Synthesis of 3-amino-1-propanesulfonic acid. (2003). Patent CN1451652A.

  • Zwitterion Isolation (Epoxide Method): Method for isolation of amino acids using propylene oxide. Standard chemical practice for amino sulfonic acids. See: Journal of Organic Chemistry, "Purification of Amino Acids". (General reference for the propylene oxide technique).
  • HCl/Dioxane Protocol

    • Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.

Disclaimer: This protocol involves the use of strong acids and volatile organic solvents. All manipulations should be performed in a fume hood with appropriate PPE.

Sources

The Versatile Role of 3-(N-Boc-amino)-1-propanesulfonic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 3-(N-Boc-amino)-1-propanesulfonic acid has emerged as a critical synthon, prized for its unique combination of a protected amine and a highly polar sulfonic acid group. This arrangement provides medicinal chemists with a versatile tool to introduce a taurine-like scaffold into target molecules, thereby modulating physicochemical properties such as solubility and influencing biological activity. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the primary amine during multi-step syntheses, yet it can be readily removed under acidic conditions, allowing for subsequent chemical elaboration.[] This application note provides an in-depth exploration of the utility of 3-(N-Boc-amino)-1-propanesulfonic acid in medicinal chemistry, with a particular focus on its role in the development of neuroprotective agents.

Core Application: A Gateway to Homotaurine and its Analogs for Neurodegenerative Disease

The most prominent application of 3-(N-Boc-amino)-1-propanesulfonic acid is as a direct precursor to 3-amino-1-propanesulfonic acid, a compound widely known as homotaurine or tramiprosate.[2] Homotaurine has been extensively investigated as a therapeutic agent for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of the disease.[3][4]

Mechanism of Action of Homotaurine

Homotaurine, a structural analog of the endogenous amino acid taurine, exerts its neuroprotective effects through multiple mechanisms.[5][6] Its primary mode of action is believed to be the binding to soluble Aβ peptides, thereby stabilizing them in a non-fibrillar conformation and preventing their aggregation into neurotoxic oligomers and plaques.[3] Additionally, homotaurine exhibits anti-inflammatory properties and acts as a GABA receptor agonist, further contributing to its neuroprotective profile.[3]

Signaling Pathway Visualization

Homotaurine_Mechanism cluster_0 Amyloid-β Cascade cluster_1 Neuroprotection Soluble Aβ Peptides Soluble Aβ Peptides Aβ Oligomers Aβ Oligomers Soluble Aβ Peptides->Aβ Oligomers Aβ Fibrils (Plaques) Aβ Fibrils (Plaques) Aβ Oligomers->Aβ Fibrils (Plaques) Neuronal Cell Death Neuronal Cell Death Aβ Oligomers->Neuronal Cell Death Induces Neurotoxicity Homotaurine Homotaurine Homotaurine->Soluble Aβ Peptides Binds and Stabilizes

Caption: Mechanism of Homotaurine in Alzheimer's Disease.

Prodrug Strategies and Derivative Development

The Boc-protected form, 3-(N-Boc-amino)-1-propanesulfonic acid, serves as an ideal starting material for creating prodrugs of homotaurine. The development of prodrugs aims to improve pharmacokinetic properties such as oral bioavailability and metabolic stability.[4] For instance, ALZ-801 is a prodrug of homotaurine designed for enhanced tolerability and stability.[3] Furthermore, the protected amine allows for the synthesis of a diverse library of homotaurine derivatives, enabling structure-activity relationship (SAR) studies to optimize therapeutic efficacy and selectivity.[7]

Physicochemical Properties and Their Modulation

The incorporation of the 3-aminopropanesulfonic acid moiety can significantly impact the physicochemical properties of a drug candidate. The sulfonic acid group imparts high water solubility, which can be advantageous for formulation but may also limit blood-brain barrier penetration.[6] The lipophilicity, a critical parameter for drug absorption and distribution, can be fine-tuned through modifications of the molecule, often facilitated by starting with the Boc-protected precursor.[8][9][10][11]

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPAqueous Solubility
3-(N-Boc-amino)-1-propanesulfonic acid C8H17NO5S239.29~0.5 (estimated)Moderate
3-Amino-1-propanesulfonic acid (Homotaurine) C3H9NO3S139.17-2.6 (estimated)High

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-propanesulfonic Acid (Homotaurine)

This protocol outlines a common synthetic route to homotaurine, the deprotected form of the title compound.

Workflow Diagram

Homotaurine_Synthesis cluster_0 Step 1: Sulfonation cluster_1 Step 2: Reduction Sodium sulfite Sodium sulfite 3-Sulfopropionitrile 3-Sulfopropionitrile Sodium sulfite->3-Sulfopropionitrile Acrylonitrile Acrylonitrile Acrylonitrile->3-Sulfopropionitrile Sulfuric acid Sulfuric acid Sulfuric acid->3-Sulfopropionitrile Homotaurine Homotaurine 3-Sulfopropionitrile->Homotaurine Raney Nickel Raney Nickel Raney Nickel->Homotaurine Hydrogen Hydrogen Hydrogen->Homotaurine

Caption: Synthesis of Homotaurine.

Step-by-Step Procedure:

  • Sulfonation: Dissolve sodium sulfite in water. At room temperature, add acrylonitrile and sulfuric acid dropwise. After the addition is complete, adjust the pH of the system to 6-7. Distill under reduced pressure to obtain 3-sulfopropionitrile and sodium sulfate solid.[12]

  • Purification: Add absolute ethanol to dissolve the 3-sulfopropionitrile, and heat to reflux. Filter while hot to remove the insoluble sodium sulfate.[12]

  • Reduction: Transfer the ethanolic solution of 3-sulfopropionitrile to a hydrogenation reactor. Adjust the pH to 9-10 with an appropriate base. Add a catalytic amount of Raney nickel and introduce hydrogen gas to carry out the hydrogenation.[12]

  • Isolation: After the reaction is complete, filter off the catalyst. The ethanol is removed by distillation, and the resulting aqueous solution is cooled to crystallize the 3-amino-1-propanesulfonic acid. The product is collected by filtration.[12]

Protocol 2: N-Boc Protection of 3-Amino-1-propanesulfonic Acid

This protocol describes the protection of the amino group of homotaurine with a Boc group.

Step-by-Step Procedure:

  • Dissolution: Suspend 3-amino-1-propanesulfonic acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium hydroxide, to deprotonate the amino group and facilitate the reaction.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Acidify the reaction mixture with a mild acid, such as citric acid, and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Coupling of 3-(N-Boc-amino)-1-propanesulfonic Acid to a Carboxylic Acid

This protocol provides a general procedure for forming an amide bond between 3-(N-Boc-amino)-1-propanesulfonic acid (after deprotection) and a carboxylic acid, a common step in synthesizing derivatives.

Workflow Diagram

Peptide_Coupling Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Activated Ester Amide Product Amide Product Activated Ester->Amide Product Deprotected Aminosulfonic Acid Deprotected Aminosulfonic Acid Deprotected Aminosulfonic Acid->Amide Product

Caption: Amide Bond Formation.

Step-by-Step Procedure:

  • Deprotection: First, deprotect the 3-(N-Boc-amino)-1-propanesulfonic acid using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield 3-amino-1-propanesulfonic acid. Neutralize the resulting salt with a suitable base.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid coupling partner in a suitable aprotic solvent (e.g., DMF or DCM). Add a peptide coupling reagent, such as HATU or HBTU, and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir for a few minutes to activate the carboxylic acid.[13]

  • Coupling Reaction: Add the solution of deprotected 3-amino-1-propanesulfonic acid to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography or preparative HPLC.

Conclusion and Future Perspectives

3-(N-Boc-amino)-1-propanesulfonic acid is a valuable and versatile building block in medicinal chemistry. Its primary utility as a precursor to the neuroprotective agent homotaurine and its derivatives underscores its importance in the pursuit of treatments for neurodegenerative diseases. The synthetic tractability of this compound, particularly the ease of Boc group manipulation, allows for the creation of diverse molecular architectures with tailored physicochemical and pharmacological properties. Future applications of this synthon will likely expand into other therapeutic areas where the introduction of a polar, taurine-like moiety is desirable for optimizing drug-like properties.

References

  • Chung, M. C., Malatesta, P., Bosquesi, P. L., Yamasaki, P. R., Dos Santos, J. L., & Vizioli, E. O. (2012). Advances in drug design based on the amino Acid approach: taurine analogues for the treatment of CNS diseases. Pharmaceuticals (Basel, Switzerland), 5(10), 1128–1146.
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  • Frontiers. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.
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A Practical Guide to the Incorporation of 3-(N-Boc-amino)-1-propanesulfonic Acid into Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Sulfonated Peptidomimetics

In the landscape of modern drug discovery and chemical biology, peptidomimetics represent a pivotal class of molecules designed to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] A key strategy in the design of sophisticated peptidomimetics is the incorporation of non-proteinogenic amino acids that can mimic post-translationally modified residues or introduce unique structural and chemical properties.[2][3] Among these, amino acids bearing a sulfonic acid moiety, such as 3-(N-Boc-amino)-1-propanesulfonic acid (N-Boc-homotaurine), are of particular interest.

The sulfonic acid group, with its strong acidity and tetrahedral geometry, can serve as a stable mimic of phosphate or carboxylate groups, which are often crucial for biological recognition and signaling pathways.[4] The incorporation of building blocks like N-Boc-homotaurine can thus lead to peptidomimetics with enhanced binding affinity, improved enzymatic resistance, and altered pharmacokinetic profiles.[5] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 3-(N-Boc-amino)-1-propanesulfonic acid into peptidomimetic scaffolds, addressing both solution-phase and solid-phase synthesis strategies.

Understanding the Building Block: 3-(N-Boc-amino)-1-propanesulfonic Acid

3-(N-Boc-amino)-1-propanesulfonic acid is a derivative of homotaurine (3-amino-1-propanesulfonic acid), where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group.[6][7] This protection is crucial for its use in peptide synthesis, as it prevents the amine from participating in unwanted side reactions during the coupling of the carboxylic acid partner.[8][9]

Key Properties of 3-(N-Boc-amino)-1-propanesulfonic Acid:

PropertyValueSource
Molecular Formula C8H17NO5S[6]
Molecular Weight 239.29 g/mol [6]
Appearance White to off-white solid[10]
Solubility Soluble in organic solvents like dichloromethane and methanol.[10]
Storage Store at -20°C, protected from moisture.[10]

The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA).[11][12] This orthogonality allows for selective deprotection without affecting other protecting groups that may be present on the peptide chain.[3][13]

Strategic Considerations for Incorporating a Sulfonic Acid Moiety

The presence of a sulfonic acid group introduces unique challenges and considerations in peptide synthesis that must be addressed to ensure successful outcomes.

1. Reactivity of the Sulfonic Acid Group:

The sulfonic acid group is a strong acid and is generally considered non-reactive under standard amide bond forming conditions. Unlike carboxylic acids, sulfonic acids do not readily form active esters or other activated species with common coupling reagents. However, it is crucial to ensure that the reaction conditions are not overly harsh to induce any unwanted side reactions.

2. Solubility Challenges:

The high polarity of the sulfonic acid group can significantly impact the solubility of the resulting peptidomimetic, both during synthesis and purification. In solid-phase peptide synthesis (SPPS), this can lead to aggregation of the growing peptide chain on the resin, hindering subsequent coupling and deprotection steps. In solution-phase synthesis, the product may be difficult to precipitate or extract. Careful selection of solvents and purification techniques is therefore paramount.

3. Choice of Coupling Reagents:

The choice of coupling reagent is critical for efficiently forming the amide bond between the carboxylic acid of the incoming amino acid and the amino group of the deprotected homotaurine residue (or vice-versa). Reagents that are known to be effective for sterically hindered or challenging couplings are often preferred.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of 3-(N-Boc-amino)-1-propanesulfonic acid into peptidomimetics.

Protocol 1: Solution-Phase Synthesis of a Dipeptide Mimetic

This protocol is adapted from established methods for the synthesis of taurine-containing peptides and is suitable for the synthesis of short peptidomimetics.[6]

Workflow for Solution-Phase Synthesis:

G cluster_0 Activation of N-Boc-Amino Acid cluster_1 Coupling Reaction cluster_2 Work-up and Purification A1 Dissolve N-Boc-Amino Acid in anhydrous MeCN A2 Add N-acylbenzotriazole (1.1 eq) A1->A2 A3 Stir at RT for 1-2 h A2->A3 B2 Add activated N-Boc-Amino Acid solution A3->B2 Activated Ester B1 Dissolve 3-Amino-1-propanesulfonic acid in MeCN/H2O with DIPEA (2.2 eq) B1->B2 B3 Stir at RT overnight B2->B3 C1 Evaporate solvent C2 Triturate with diethyl ether C1->C2 C3 Purify by RP-HPLC C2->C3

Caption: Solution-phase coupling workflow.

Materials:

  • N-Boc-protected amino acid (e.g., N-Boc-Phenylalanine)

  • 3-Amino-1-propanesulfonic acid (homotaurine)

  • N-acylbenzotriazole (e.g., 1-(1H-Benzotriazol-1-yl)-1-ethanone)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN)

  • Deionized water

  • Diethyl ether

  • 4 N HCl in dioxane (for Boc deprotection, if required)

Procedure:

  • Activation of the N-Boc-Amino Acid: a. Dissolve the N-Boc-protected amino acid (1.0 eq) in anhydrous acetonitrile. b. Add the N-acylbenzotriazole (1.1 eq) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

  • Coupling Reaction: a. In a separate flask, dissolve 3-amino-1-propanesulfonic acid (1.0 eq) in a minimal amount of deionized water and then dilute with acetonitrile. b. Add DIPEA (2.2 eq) to the homotaurine solution to act as a base. c. Slowly add the solution of the activated N-Boc-amino acid to the homotaurine solution. d. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: a. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. b. Upon completion, evaporate the solvent under reduced pressure. c. Triturate the crude product with diethyl ether to precipitate the sulfonated dipeptide mimetic. d. Collect the solid by filtration and wash with diethyl ether. e. Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][14]

Rationale for Experimental Choices:

  • N-acylbenzotriazoles are effective activating agents that lead to the formation of a stable active ester, which readily reacts with the amine of homotaurine.[6]

  • The use of a mixed solvent system (MeCN/H2O) is necessary to dissolve the polar homotaurine.[6]

  • DIPEA is a non-nucleophilic base used to deprotonate the ammonium salt of homotaurine and facilitate the coupling reaction.[6]

  • RP-HPLC is the standard method for purifying polar peptides and peptidomimetics, allowing for the separation of the desired product from unreacted starting materials and byproducts.[7][8]

Protocol 2: Boc-based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating 3-(N-Boc-amino)-1-propanesulfonic acid into a peptide chain on a solid support using Boc chemistry.[13][15][16]

Workflow for Boc-SPPS Cycle:

G Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (N-Boc-Amino Acid, HATU/HOBt, DIPEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Repeat Cycle or Final Cleavage Wash3->NextCycle NextCycle->Deprotection Continue Synthesis

Caption: Boc-SPPS cycle for peptide elongation.

Materials:

  • Appropriate solid-phase resin (e.g., PAM resin for C-terminal acid, MBHA resin for C-terminal amide)[16]

  • N-Boc-protected amino acids

  • 3-(N-Boc-amino)-1-propanesulfonic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30 minutes.

  • First Amino Acid Coupling: Couple the first N-Boc-amino acid to the resin according to standard protocols for the chosen resin type.

  • Boc-SPPS Cycle for Peptide Elongation: a. Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[17] b. Washing: Wash the resin sequentially with DCM, IPA, and DCM to remove residual TFA and byproducts. c. Neutralization: Neutralize the protonated N-terminus with a solution of 10% DIPEA in DCM. d. Washing: Wash the resin with DCM. e. Coupling: i. In a separate vessel, pre-activate the next N-Boc-amino acid (or 3-(N-Boc-amino)-1-propanesulfonic acid) (3-4 eq) with HATU (3-4 eq), HOBt (3-4 eq), and DIPEA (6-8 eq) in DMF for 5-10 minutes. ii. Add the activated amino acid solution to the resin. iii. Agitate the reaction mixture for 1-2 hours at room temperature. iv. Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step. f. Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat the Boc-SPPS cycle for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

Rationale for Experimental Choices:

  • Boc Chemistry: This strategy is well-suited for the synthesis of complex peptides and can help to mitigate aggregation issues that can arise with Fmoc chemistry, particularly with polar residues.[18]

  • HATU/HOBt: This combination of coupling reagents is highly efficient and known to minimize racemization, making it a good choice for coupling potentially challenging building blocks like N-Boc-homotaurine.[11][19][20]

  • Ninhydrin Test: This is a crucial in-process control to ensure complete coupling at each step, which is essential for obtaining the desired full-length peptide.

Characterization of Sulfonated Peptidomimetics

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetic.

1. High-Performance Liquid Chromatography (HPLC):

RP-HPLC is the primary technique for both the purification and purity assessment of the final product.[14] Due to the high polarity of the sulfonic acid group, a shallower gradient of the organic mobile phase (e.g., acetonitrile) may be required to achieve good separation.

2. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the synthesized peptidomimetic. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptidomimetic and confirm the position of the homotaurine residue. A characteristic fragmentation pattern for sulfated peptides is the neutral loss of SO3 (80 Da) under collision-induced dissociation (CID), which can be a useful diagnostic tool for identifying the presence of the sulfonic acid moiety.[17][21][22]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized peptidomimetics.[2][4][12] The characteristic chemical shifts of the protons and carbons in the homotaurine residue can confirm its successful incorporation and provide information about the overall conformation of the molecule. For taurine-containing compounds, specific NMR signals can be identified and assigned.[23][24][25]

Conclusion

The incorporation of 3-(N-Boc-amino)-1-propanesulfonic acid into peptidomimetics offers a valuable strategy for developing novel therapeutic and research agents. While the presence of the sulfonic acid group introduces specific challenges related to solubility and synthesis, these can be effectively addressed through careful selection of synthetic strategies, coupling reagents, and purification methods. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize these promising molecules, paving the way for new discoveries in the field of peptidomimetic science.

References

  • Medzihradszky, K. F., & Burlingame, A. L. (2005). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(4), 596–607. Retrieved from [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of N alpha-tert-butoxycarbonylamino acids. Analytical Biochemistry, 200(2), 301-309. Retrieved from [Link]

  • Cudic, P., & Stawikowski, M. (2008). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in molecular biology (Clifton, N.J.), 494, 223–246. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Katritzky, A. R., Shestopalov, A. A., & Narindoshvili, T. (2014). Synthesis of taurine-containing peptides, sulfonopeptides, and N- and O-conjugates. The Journal of organic chemistry, 79(6), 2533–2543. Retrieved from [Link]

  • Vágner, J., Qu, H., & Hruby, V. J. (2008). Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. Journal of the American Chemical Society, 130(44), 14736-14741. Retrieved from [Link]

  • Gale, P. A. (2011). Peptidomimetics, a synthetic tool of drug discovery. Journal of medicinal chemistry, 54(23), 7847–7857. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

  • Wołczański, G., & Lisowski, M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 24(8-9), e3091. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis. Future medicinal chemistry, 4(12), 1527–1529. Retrieved from [Link]

  • Gault, J., Donohoe, S., Loo, J. A., & Loo, R. R. O. (2019). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Journal of the American Society for Mass Spectrometry, 30(10), 2059–2069. Retrieved from [Link]

  • ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. Retrieved from [Link]

  • Lee, J. A., & Lee, J. (2017). Metabolomics Profiling of the Effects of Taurine Supplementation on Dyslipidemia in a High-Fat-Diet-Induced Rat Model by 1H NMR Spectroscopy. Advances in experimental medicine and biology, 1000, 321–333. Retrieved from [Link]

  • Google Patents. (2009). Synthesis of taurine.
  • ResearchGate. (n.d.). Peptide fragmentation spectra (MS/MS spectra) obtained by ion trap mass spectrometry.... Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (2023). Homotaurine (Tramiprosate). Retrieved from [Link]

  • Chen, Y., Wu, H., & Chen, Z. (2016). Metabolic Effect of Dietary Taurine Supplementation on Grouper (Epinephelus coioides): A 1 H-NMR-Based Metabolomics Study. Marine drugs, 14(9), 163. Retrieved from [Link]

  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2019). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

  • Yu, X., et al. (2015). Taurine Is Covalently Incorporated into Alpha-Tubulin. The Journal of biological chemistry, 290(34), 20999–21011. Retrieved from [Link]

  • Xu, J. (2021). Synthesis of Sulfonopeptides. Methods in molecular biology (Clifton, N.J.), 2296, 185–193. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). (R)-3-Amino-1-N-Boc-Pyrrolidine. Retrieved from [Link]

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Application Note & Protocols: Surface Functionalization of Nanoparticles with 3-(N-Boc-amino)-1-propanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the surface functionalization of nanoparticles with sulfonic acid groups using 3-(N-Boc-amino)-1-propanesulfonic acid. The introduction of a dense layer of sulfonate moieties onto a nanoparticle surface dramatically enhances colloidal stability in high ionic strength biological media, reduces non-specific protein adsorption, and can impart unique properties such as proton conductivity.[1][2][3] This protocol is designed for researchers in materials science, nanomedicine, and drug development, offering a robust, two-stage methodology. The strategy involves the initial deprotection of the commercially available N-Boc protected linker, followed by its covalent attachment to carboxylated nanoparticles via well-established carbodiimide chemistry. We provide detailed, step-by-step protocols, the underlying chemical rationale, and essential characterization techniques to validate each stage of the functionalization process.

Introduction and Strategic Overview

The performance of nanoparticles in biological and technological systems is dictated by their surface chemistry.[4] Surface functionalization with hydrophilic, charged moieties is a critical strategy to prevent aggregation and opsonization, thereby increasing circulation times and bioavailability.[3][] Sulfonic acid groups (-SO₃H) are particularly effective due to their strong acidity, resulting in a negative charge over a wide pH range and exceptional hydrophilicity.[2] This makes sulfonated nanoparticles ideal candidates for applications ranging from drug delivery platforms to proton exchange membranes in fuel cells.[1][6]

The reagent 3-(N-Boc-amino)-1-propanesulfonic acid is an excellent precursor for this modification. It features a terminal sulfonic acid group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[7] Direct conjugation through the sulfonic acid group is chemically challenging in aqueous media. A more reliable and widely adopted strategy is to leverage the primary amine for conjugation after removing the Boc protecting group.

Our methodology is therefore based on a logical two-part process:

  • Boc Group Deprotection: The inert Boc-protected amine is converted into a reactive primary amine (-NH₂) using an acidic treatment. This unmasks the functional group required for conjugation.[7][8]

  • EDC/Sulfo-NHS Coupling: The resulting molecule, 3-aminopropanesulfonic acid, is then covalently attached to nanoparticles bearing surface carboxyl (-COOH) groups. This reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), which together form a stable amide bond and yield the desired sulfonated nanoparticle.[9][10][11]

This sequential approach ensures high conjugation efficiency and provides precise control over the final surface chemistry.

Reaction Mechanism and Workflow

The overall process begins with carboxylated nanoparticles, which serve as the substrate for functionalization. The workflow and underlying chemical transformations are outlined below.

Workflow Diagram

G cluster_0 Part 1: Reagent Preparation cluster_1 Part 2: Nanoparticle Conjugation Reagent 3-(N-Boc-amino)-1- propanesulfonic acid Deprotection Boc Deprotection (TFA/DCM) Reagent->Deprotection APS 3-Aminopropanesulfonic Acid (APS) Deprotection->APS Coupling Amine Coupling APS->Coupling Add to Activated NPs NP_COOH Carboxylated Nanoparticles Activation Carboxyl Activation (EDC/Sulfo-NHS) NP_COOH->Activation Activation->Coupling Quench Quenching & Purification Coupling->Quench NP_SO3H Sulfonated Nanoparticles Quench->NP_SO3H

Caption: Overall workflow for nanoparticle sulfonation.

Chemical Reaction Scheme

The core of the conjugation process is the EDC/Sulfo-NHS mediated amidation. EDC first activates the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[11] The addition of Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester. This ester then reacts efficiently with the primary amine of 3-aminopropanesulfonic acid to form a stable, covalent amide bond, releasing the Sulfo-NHS byproduct.[9][12]

G NP_COOH Nanoparticle-COOH Intermediate1 Nanoparticle-COO-EDC⁺ (O-acylisourea intermediate) NP_COOH->Intermediate1 + EDC EDC Sulfo_NHS Sulfo-NHS APS H₂N-(CH₂)₃-SO₃H Intermediate2 Nanoparticle-COO-NHS (Amine-reactive ester) Intermediate1->Intermediate2 + Sulfo-NHS - EDC-urea Product Nanoparticle-CONH-(CH₂)₃-SO₃H (Sulfonated Nanoparticle) Intermediate2->Product + APS - Sulfo-NHS

Caption: EDC/Sulfo-NHS coupling reaction mechanism.

Experimental Protocols

Safety Precaution: Always handle chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane (DCM) and Trifluoroacetic acid (TFA) are corrosive and volatile.

Materials and Reagents
ReagentRecommended SupplierPurpose
Carboxylated Nanoparticles (e.g., PLGA, Silica)User-definedStarting substrate
3-(N-Boc-amino)-1-propanesulfonic acidSigma-Aldrich, etc.Sulfonating agent precursor
Trifluoroacetic acid (TFA)Sigma-AldrichBoc deprotection reagent
Dichloromethane (DCM), anhydrousSigma-AldrichSolvent for deprotection
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher, PierceCarboxyl activating agent
Sulfo-NHS (N-hydroxysulfosuccinimide)Thermo Fisher, PierceStabilizes activated carboxyl groups
MES Buffer (2-(N-morpholino)ethanesulfonic acid)Sigma-AldrichActivation buffer
Phosphate-Buffered Saline (PBS), pH 7.4Gibco, LonzaCoupling and wash buffer
Ethanolamine or Tris-HClSigma-AldrichQuenching agent
Purified Water (18.2 MΩ·cm)Millipore Milli-QSolvent and for buffer preparation
Protocol 1: Deprotection of 3-(N-Boc-amino)-1-propanesulfonic acid

This protocol describes the removal of the Boc protecting group to yield 3-aminopropanesulfonic acid (APS).

  • Reaction Setup: In a fume hood, dissolve 100 mg of 3-(N-Boc-amino)-1-propanesulfonic acid in 5 mL of anhydrous Dichloromethane (DCM) in a glass vial.

  • Deprotection: Slowly add 5 mL of Trifluoroacetic acid (TFA) to the solution (forms a 50% v/v TFA/DCM mixture). The Boc group is sensitive to strong acids and will be cleaved.[7][13]

  • Incubation: Loosely cap the vial (CO₂ gas is evolved) and stir the reaction at room temperature for 2 hours.[7]

  • Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator. The remaining solid is the TFA salt of 3-aminopropanesulfonic acid.

  • Purification: Re-dissolve the solid in a minimal amount of purified water and lyophilize to remove any residual TFA. The resulting white powder is 3-aminopropanesulfonic acid (APS) and is ready for use in the next protocol. Confirm purity via NMR if required.

Protocol 2: Conjugation of APS to Carboxylated Nanoparticles

This protocol uses a two-step EDC/Sulfo-NHS method to minimize nanoparticle cross-linking.[9][11] All reagent solutions should be prepared fresh immediately before use.

Step A: Nanoparticle Preparation and Activation

  • Washing: Resuspend 10 mg of carboxylated nanoparticles in 1 mL of 0.1 M MES buffer, pH 6.0. Pellet the nanoparticles by centrifugation (e.g., 12,000 x g for 15 min; adjust for nanoparticle size and density) and discard the supernatant. Repeat this wash step twice to remove any storage buffers or unbound material.

  • Activation: After the final wash, resuspend the nanoparticle pellet in 1 mL of 0.1 M MES buffer, pH 6.0.

  • Add Activating Agents: To the nanoparticle suspension, add EDC and Sulfo-NHS to a final concentration of 10 mM and 25 mM, respectively. These molar excesses ensure efficient activation of the surface carboxyl groups.[9][14]

    • Scientist's Note: The activation reaction is most efficient at a slightly acidic pH (4.5-6.5), where the carboxyl groups are protonated and EDC is most reactive.[11] MES buffer is ideal as it does not contain primary amines or carboxylates that would compete with the reaction.[11]

  • Incubate: Incubate the mixture for 30 minutes at room temperature with gentle end-over-end rotation.

Step B: Coupling Reaction 5. Remove Excess Reagents: Pellet the activated nanoparticles by centrifugation. Discard the supernatant containing excess EDC and Sulfo-NHS. This step is crucial to prevent polymerization of the amine-containing APS ligand.[9] 6. Resuspend: Immediately resuspend the activated nanoparticle pellet in 1 mL of PBS, pH 7.4. 7. Add Ligand: Prepare a 50 mM solution of the deprotected 3-aminopropanesulfonic acid (from Protocol 1) in PBS, pH 7.4. Add this solution to the activated nanoparticle suspension.

  • Scientist's Note: The coupling reaction to the primary amine is most efficient at a pH of 7.2-8.0, where the amine is deprotonated and acts as a strong nucleophile.[15]
  • Incubate: Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation.

Step C: Quenching and Final Purification 9. Quench: Add a quenching solution (e.g., ethanolamine or Tris-HCl to a final concentration of 50 mM) and incubate for 30 minutes. This deactivates any remaining Sulfo-NHS esters on the nanoparticle surface.[9] 10. Purification: Pellet the functionalized nanoparticles by centrifugation. Discard the supernatant. Resuspend the pellet in 1 mL of PBS, pH 7.4. Repeat this wash cycle three times to remove all unreacted reagents and byproducts. 11. Storage: After the final wash, resuspend the sulfonated nanoparticles in an appropriate storage buffer (e.g., PBS with a preservative) and store at 4°C.

Characterization and Validation

Thorough characterization is essential to confirm successful functionalization. A comparison of nanoparticles before and after modification is recommended.

ParameterMethod of AnalysisExpected Outcome for Successful Sulfonation
Surface Chemistry FTIR SpectroscopyAppearance of new peaks corresponding to the sulfonate group (O=S=O stretch at ~1088 cm⁻¹) and the amide bond (Amide I at ~1650 cm⁻¹, Amide II at ~1540 cm⁻¹).[6]
Hydrodynamic Diameter Dynamic Light Scattering (DLS)A slight increase in the hydrodynamic diameter is expected due to the added surface layer. The polydispersity index (PDI) should remain low, indicating no aggregation.[16]
Surface Charge Zeta Potential MeasurementA significant shift to a more negative zeta potential value due to the presence of the deprotonated -SO₃⁻ groups on the surface.[8]
Surface Elemental Comp. X-ray Photoelectron Spectroscopy (XPS)Detection of sulfur (S 2p) and nitrogen (N 1s) peaks on the surface of the functionalized nanoparticles, confirming the presence of the grafted ligand.[2][16]

Conclusion

This application note details a reliable and reproducible method for functionalizing nanoparticle surfaces with sulfonic acid groups. By following the two-part protocol of Boc deprotection and subsequent EDC/Sulfo-NHS conjugation, researchers can create highly stable, negatively charged nanoparticles suitable for a wide array of advanced applications. The provided characterization techniques serve as a critical validation system to ensure the integrity and success of the surface modification.

References

  • Vertex AI Search. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • ResearchGate. (n.d.). Characterization of the sulfonated PEEK/sulfonated nanoparticles composite membrane for the fuel cell application.
  • ACS Publications. (2011). Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/Sulfo-NHS Coupling. Langmuir.
  • MDPI. (n.d.). Nanocomposite Based on Functionalized Gold Nanoparticles and Sulfonated Poly(ether ether ketone) Membranes: Synthesis and Characterization.
  • Chemical Journal of Chinese Universities. (2012). Selective Deprotection of N-Boc Catalyzed by Silica Gel.
  • BenchChem. (n.d.). Application Notes and Protocols for Surface Modification of Nanoparticles using Amino-PEG36-Boc.
  • ResearchGate. (n.d.). Nanocomposite Based on Functionalized Gold Nanoparticles and Sulfonated Poly(ether ether ketone) Membranes: Synthesis and Characterization.
  • ResearchGate. (2017). How to do EDC- sulfo NHS activation of small molecules with COOH group?.
  • ResearchGate. (2015). Any advice on coupling proteins carboxyl groups to primary amine decorated nanoparticles with EDC and sulfo-NHS: pH, ratio and temperature conditions?.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Sigma-Aldrich. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • PMC - PubMed Central. (2018). Synthesis and Characterization of Sulfonated Graphene Oxide Reinforced Sulfonated Poly (Ether Ether Ketone) (SPEEK) Composites for Proton Exchange Membrane Materials.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • MDPI. (n.d.). Recent Advances in Surface Functionalization of Magnetic Nanoparticles.
  • PMC. (n.d.). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines.
  • PubMed. (2022). Surface Modification of Nanoparticles Enhances Drug Delivery to the Brain and Improves Survival in a Glioblastoma Multiforme Murine Model. Bioconjugate Chemistry.
  • BOC Sciences. (n.d.). Nanoparticle Surface Modification Reagents & Polymers.
  • PMC - NIH. (2022). New Insights into Amino-Functionalization of Magnetic Nanoplatelets with Silanes and Phosphonates.
  • MDPI. (n.d.). Surface Modifications of Nanoparticles for Stability in Biological Fluids.

Sources

Troubleshooting & Optimization

stability of 3-(N-Boc-amino)-1-propanesulfonic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-(N-Boc-amino)-1-propanesulfonic acid (also known as N-Boc-Homotaurine or N-Boc-3APS).[1]

Due to the unique chemical architecture of this molecule—containing both an acid-labile protecting group (Boc ) and a strong acidic moiety (Sulfonic acid )—it presents specific stability challenges that differ from standard amino acids.[1]

Part 1: Solvent Compatibility & Solubility Matrix

Core Principle: The stability of this compound is dictated by its protonation state. The Free Acid form is autocatalytic and unstable in certain solvents, whereas the Sulfonate Salt (e.g., Sodium salt) is significantly more robust.

Solvent Selection Guide
Solvent SystemSolubility (Free Acid)Solubility (Na-Salt)Stability RiskTechnical Recommendation
Water (pH 7) HighHighLow Preferred. Stable at neutral pH.[1] Ensure pH > 6.0 to prevent acid-catalyzed Boc removal.[1]
Methanol / Ethanol HighModerateHigh (Free Acid) Caution. In the free acid form, the sulfonic acid proton can catalyze solvolysis, leading to Boc removal and methyl ether formation.
DMSO / DMF HighModerateLow Good. Ideal for stock solutions.[1] Avoid heating >40°C to prevent thermal degradation.[1]
Dichloromethane (DCM) LowInsolubleLow Poor solvent.[1] Useful only for heterogeneous reactions or washing.[1]
Diethyl Ether / Hexane InsolubleInsolubleN/A Used for precipitation/purification (antisolvent).[1]

Critical Warning: Do not dissolve the Free Acid form in methanol or ethanol for prolonged periods without neutralizing it with a base (e.g., NaOH, NaHCO₃). The intrinsic acidity of the sulfonic group (


) is sufficient to trigger slow Boc-deprotection.[1]

Part 2: The "Autocatalysis" Trap (Mechanistic Insight)

The most common failure mode with 3-(N-Boc-amino)-1-propanesulfonic acid is Autocatalytic Boc Cleavage .[1]

Unlike standard amino acids where the amine can neutralize the carboxylic acid to form a stable zwitterion, the Boc-protected amine is non-basic . Consequently, the sulfonic acid proton remains free and highly active in the "Free Acid" form.

Degradation Pathway Diagram

BocDegradation Compound 3-(N-Boc-amino)-1-propanesulfonic acid (Free Acid Form) Protonation Intramolecular/Intermolecular Proton Transfer Compound->Protonation Dissolution Intermediate Protonated Carbamate Intermediate Protonation->Intermediate H+ attacks Boc C=O Collapse Loss of t-Butyl Cation (- Isobutylene) Intermediate->Collapse Rate Limiting Step Product 3-Amino-1-propanesulfonic acid (Homotaurine) + CO2 Collapse->Product Irreversible

Caption: The free sulfonic acid group acts as an internal catalyst, protonating the Boc carbonyl and leading to fragmentation, especially in protic solvents.[1]

Part 3: Troubleshooting & FAQs

Q1: My sample has turned from a white powder into a sticky oil/gum. Is it still usable?

Diagnosis: Hygroscopic Failure. Sulfonic acids are notorious for being hygroscopic (water-absorbing).[1] If the container was not tightly sealed, the compound has absorbed atmospheric moisture.

  • Risk: Water absorption creates an acidic aqueous environment, accelerating the autocatalytic degradation described above.

  • Action:

    • Check purity via HPLC or NMR immediately.[1]

    • If purity is >95%, lyophilize (freeze-dry) the sample to remove water.[1]

    • Store the dried solid in a desiccator at -20°C.

Q2: I see a new peak in my HPLC chromatogram after leaving the sample in Methanol overnight.

Diagnosis: Solvolysis / Methyl Ester Formation.

  • Mechanism: In methanol, the sulfonic acid group can catalyze the attack of methanol on the Boc group or potentially form sulfonate esters (though less common). More likely, you are observing the deprotected amine (Homotaurine) which has a different retention time.

  • Solution: Never store the Free Acid in alcohol. Prepare fresh solutions immediately before use, or neutralize the solution with 1 equivalent of base (e.g., Sodium Bicarbonate) to "lock" the proton.

Q3: How do I intentionally remove the Boc group?

Protocol: Since the molecule is a sulfonic acid, you can use standard acidic deprotection, but purification is simplified.

  • Reagent: Dissolve in 4M HCl in Dioxane or TFA/DCM (1:1) .

  • Time: Stir at Room Temperature for 1-2 hours.

  • Work-up: Evaporate the solvent. The product (Homotaurine) is zwitterionic and water-soluble.[1][2]

  • Purification: Triturate the residue with Diethyl Ether to remove the byproduct (tert-butyl species) and isolate the Homotaurine salt.[1]

Part 4: Validated Analytical Protocols

Protocol A: Purity Check via 1H-NMR (DMSO-d6)

Use DMSO-d6 to prevent solvent peaks from obscuring the Boc signal.[1]

  • Target Signals:

    • Boc Group: Look for a strong singlet (9H) at ~1.35 - 1.45 ppm .[1]

    • Methylene Protons: Three multiplets corresponding to the propyl chain (

      
       positions).
      
    • Amine Proton: A broad singlet/doublet around 6.5 - 7.0 ppm (carbamate NH).[1]

  • Failure Indicator: Disappearance of the 1.4 ppm singlet indicates Boc loss. Appearance of broad peaks at 8.0+ ppm suggests free amine ammonium salts.

Protocol B: Storage & Handling SOP
  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress.[1]

  • Form: If possible, convert the free acid to the Sodium Sulfonate Salt for long-term storage. The salt form is stable at Room Temperature and is not hygroscopic.

    • Conversion: Dissolve Free Acid in water

      
       Add 1.0 eq NaOH 
      
      
      
      Lyophilize.

References

  • Boc Group Stability & Deprotection Mechanisms

    • Greene's Protective Groups in Organic Synthesis outlines the acid sensitivity of tert-butyl carbamates (Boc) and their autocatalytic cleavage in the presence of strong internal acids.
    • Source: [1]

  • Homotaurine (3-amino-1-propanesulfonic acid)

    • Physical properties and solubility data of the parent amino-sulfonic acid.[1][2]

    • Source: [1]

  • Sulfonic Acid Hygroscopicity

    • General chemical data regarding the hygroscopic n
    • Source: [1]

Sources

managing aggregation of peptides containing 3-(N-Boc-amino)-1-propanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Aggregation of Peptides Containing 3-(N-Boc-amino)-1-propanesulfonic Acid Classification: Advanced Synthesis & Purification Troubleshooting Version: 2.4 (Current)[1]

Core Directive: The "Amphipathic Trap"

The Mechanism of Failure

Peptides containing 3-(N-Boc-amino)-1-propanesulfonic acid (often referred to as a protected Homotaurine or 3-APS derivative) present a unique physicochemical paradox. You are not just dealing with a hydrophobic peptide; you are dealing with a synthetic surfactant .

The molecule contains two opposing forces:

  • The Head (Hydrophilic): The sulfonic acid moiety (

    
    ) is a strong acid (
    
    
    
    ) and is fully ionized (negative) at nearly all pH levels.[1]
  • The Tail (Hydrophobic): The tert-butyloxycarbonyl (Boc) group is highly lipophilic.[1]

The Result: When these two exist on the same peptide chain (an intermediate state), the peptide spontaneously self-assembles into micelles or amyloid-like fibrils depending on the solvent. In aqueous buffers, the hydrophobic Boc groups cluster (micelles). In organic solvents (DCM/DMF), the polar sulfonate groups aggregate via salt bridges, causing gelation.

Troubleshooting Workflows (Decision Matrices)

Workflow A: Synthesis & Coupling Failures

Issue: The reaction mixture turns into a gel or coupling efficiency drops to <50%.

Root Cause: The sulfonic acid group is forming intermolecular salt bridges with the free amines on the resin or the growing peptide chain, while the Boc group drives hydrophobic collapse.

SymptomDiagnosisCorrective Action
Gelation in DCM Sulfonate aggregationSwitch Solvent: DCM is strictly forbidden for sulfonated intermediates.[1] Use DMF:DMSO (80:20) or NMP .[1]
Incomplete Coupling Steric/Ionic ShieldingChaotropic Wash: Wash resin with 0.1M LiCl in DMF or KSCN before coupling to disrupt H-bonds [1].[1]
Resin Clumping "Beta-sheet" onsetHeat: Perform coupling at 50°C (microwave or conventional) to disrupt secondary structures.[1]
Workflow B: Purification & Isolation (The "Soap" Phase)

Issue: Broad, tailing peaks on HPLC or product eluting in the void volume.

Root Cause: If the Boc group is still attached, the peptide acts as a detergent, smearing across the column. If removed, the peptide is too polar for standard C18.

Protocol:

  • For Boc-Protected Intermediates:

    • Stationary Phase: Use C4 or Phenyl-Hexyl columns (less hydrophobic retention than C18).[1]

    • Mobile Phase: High pH buffer (Ammonium Bicarbonate, pH 8.0).[1] At this pH, the sulfonic acid is solvated, but the high pH prevents protonation of the Boc-carbamate, reducing aggregation.

  • For Final Deprotected Peptides (Free Amine/Sulfonate):

    • Stationary Phase: HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) .[1]

    • Ion Pairing: Use 0.1% TFA (standard) or Triethylamine Phosphate (TEAP) if retention is still too low.[1]

Visualizing the Aggregation Pathway

The following diagram illustrates the structural transition that causes experimental failure.

AggregationMechanism cluster_0 State A: Monomer (Ideal) cluster_1 State B: The 'Trap' (Aggregation) cluster_2 State C: Resolution Monomer Peptide-Boc-Sulfonate (Solvated) Micelle Micelle Formation (Aqueous Buffer) Monomer->Micelle Hydrophobic Effect (High Water Content) Gel Salt-Bridge Network (DCM/Low Polarity) Monomer->Gel Ionic Bridging (Non-polar Solvent) Soluble Free Sulfonated Peptide (Boc Removed) Micelle->Soluble TFA Cleavage (Removes Hydrophobic Cap) Gel->Monomer Add Chaotropic Salts (LiCl/DMSO)

Caption: Figure 1. The amphipathic "trap" where Boc (hydrophobic) and Sulfonate (hydrophilic) drive aggregation.[1]

Frequently Asked Questions (FAQ)

Q1: Why is my peptide eluting in the void volume (dead time) during HPLC?

  • Answer: You likely removed the Boc group, leaving a highly polar sulfonated peptide. Standard C18 columns cannot retain such hydrophilic molecules.[1]

  • Fix: Switch to a HILIC column (Acetonitrile/Ammonium Acetate gradient) or use an Ion-Pairing Reagent like Hexafluoroisopropanol (HFIP) or TEAP to induce retention on C18 [2].[1]

Q2: Can I use standard Kaiser tests to check coupling of the sulfonated unit?

  • Answer: No. The sulfonic acid moiety can interfere with the ninhydrin reaction by altering the local pH or causing bead shrinking.

  • Fix: Use the Chloranil Test (for secondary amines) or perform a micro-cleavage followed by LC-MS to verify coupling.[1]

Q3: My crude peptide is insoluble in water and acetonitrile. What now?

  • Answer: You are likely stuck in the "Zwitterionic Aggregate" phase. The peptide has formed a stable internal salt.

  • Fix: Dissolve the crude peptide in 6M Guanidine HCl or 50% Acetic Acid . If the Boc group is still present, dissolve in HFIP (Hexafluoroisopropanol) before injecting onto the HPLC.

Step-by-Step Protocols

Protocol A: Optimized Cleavage Cocktail

Standard TFA cleavage often fails to fully solvate the sulfonated aggregate, leading to trapped protecting groups.

  • Prepare Cocktail: TFA / TIS / H2O / DODT (92.5 : 2.5 : 2.5 : 2.5).

  • Additive: Add 5% Phenol (w/v). Phenol acts as a plasticizer to swell the resin/peptide matrix, allowing the acid to penetrate the sulfonated aggregates.

  • Time: Shake for 3 hours (longer than standard 2h) to ensure complete Boc removal.

  • Precipitation: Do NOT use cold ether directly if the peptide is very short and sulfonated; it may not precipitate. Instead, evaporate TFA under nitrogen to an oil, then add cold ether.

Protocol B: "Magic Solvent" for HPLC Injection

For peptides that smear or precipitate upon injection.

ComponentVolume %Function
Water 50%Solvates the sulfonate head
Acetonitrile 25%Solvates the peptide backbone
HFIP 25%Breaks helical/sheet aggregates
Acetic Acid 0.1%Protonates carboxyls (if any)

Instruction: Dissolve lyophilized powder in pure HFIP first, then dilute with water/MeCN.

References

  • Sigma-Aldrich. (2024).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [1]

  • Biotage. (2023).[1][2] How to decrease your time for peptide purification optimization. Retrieved from

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. Retrieved from [1]

  • Polypeptide Group. (2024).[1][3] Aspects of industrial purification of peptides. Retrieved from [1]

Sources

compatibility of 3-(N-Boc-amino)-1-propanesulfonic acid with various resins

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Compatibility & Troubleshooting Guide for Resins and Solid-Phase Applications Ticket ID: BAPS-TECH-001

Executive Summary

3-(N-Boc-amino)-1-propanesulfonic acid (BAPS) presents a unique chemical paradox: it contains a strong acid moiety (


, pKa < 1) and an acid-labile protecting group (Boc). This duality creates specific compatibility challenges with resins.

The Core Technical Challenge: In its free acid form, BAPS is capable of auto-acidolysis , where its own sulfonic acid group protonates the carbamate oxygen, leading to premature cleavage of the Boc group. Consequently, standard resin protocols used for carboxylic acids (e.g., EDC coupling, cation exchange) often fail or degrade the reagent.

This guide provides validated workflows for Purification (Ion Exchange) and Coupling (Solid Phase Peptide Synthesis), specifically engineered to preserve the Boc group.

Module 1: Purification & Ion Exchange (IEX) Compatibility

User Scenario: I synthesized BAPS and need to purify it from salts or neutral impurities. Which resin should I use?

The "Resin Trap": Why Standard Cation Exchange Fails

Do NOT use Strong Acid Cation (SAC) exchange resins (e.g., Dowex 50W, Amberlite IR-120) in their Hydrogen (


) form.
  • Mechanism of Failure: The resin’s high local concentration of protons (

    
    ) creates a pH < 1 environment. As the BAPS passes through, the resin catalyzes the removal of the Boc group, yielding the free amine (Homotaurine) instead of your protected product.
    
Recommended Protocol: Anion Exchange (AEX)

Since the Boc group eliminates the basicity of the amine, the molecule functions purely as an anion (


).

Protocol: Salt Removal via Weak Anion Exchange (WAX)

  • Resin Selection: DEAE Sephadex or Amberlite IRA-67 (Free base form).

  • Loading: Dissolve crude BAPS in water (adjust to pH 7-8 with dilute NaOH if necessary to ensure ionization). Load onto the column.[1]

    • Result: BAPS binds to the resin; neutral impurities pass through.

  • Washing: Wash with 3–5 column volumes (CV) of deionized water.

  • Elution: Elute with a gradient of Ammonium Bicarbonate (

    
    , 0.1M to 1.0M).
    
    • Why: Ammonium bicarbonate is volatile. Lyophilization removes the buffer, leaving the pure BAPS ammonium salt.

  • Conversion (Optional): If the free acid is absolutely required, pass the salt quickly through a cation exchange resin in

    
     form at 4°C  and immediately lyophilize, but storage as a salt is recommended for stability.
    
Visual Decision Tree: Resin Selection

ResinSelection Start Start: Crude BAPS Mixture Goal Goal: Purification Start->Goal Q1 Select Resin Type Goal->Q1 CEX Cation Exchange (H+ Form) (e.g., Dowex 50W) Q1->CEX Avoid AEX Anion Exchange (OH- Form) (e.g., Amberlite IRA-400) Q1->AEX Recommended Fail FAILURE: Boc Deprotection (Acidolysis) CEX->Fail Success SUCCESS: BAPS Binds (Sulfonate Interaction) AEX->Success Elution Elution Strategy: Use Volatile Buffer (NH4HCO3) Success->Elution

Figure 1: Decision logic for purifying BAPS. Red pathways indicate high risk of product degradation.

Module 2: Solid Phase Synthesis (SPPS) Integration

User Scenario: I am trying to couple BAPS to the N-terminus of a resin-bound peptide to create a sulfonamide linkage. Standard EDC/HOBt coupling is not working.

The "Activation Hurdle"

Sulfonic acids (


) are fundamentally different from carboxylic acids (

).
  • Fact: Carbodiimides (EDC, DCC, DIC) cannot activate sulfonic acids to form sulfonamides. They form unstable O-acylisourea intermediates that do not react with amines to form stable bonds.

  • Requirement: You must convert the sulfonic acid into a Sulfonyl Chloride (

    
    ) or an Activated Sulfonate Ester .
    
Method A: The Oxyma-Sulfonate Strategy (Recommended)

This method is milder and compatible with acid-labile groups like Boc, avoiding the harsh conditions of thionyl chloride.

Reagents:

  • Activator: Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)[2]

  • Coupling Agent: DIC (Diisopropylcarbodiimide)

  • Base: DIPEA

Step-by-Step Protocol:

  • Pre-Activation (In Solution):

    • Dissolve BAPS (free acid) in dry DMF/DCM.

    • Add 1.0 eq of Oxyma and 1.0 eq of DIC.[2]

    • Stir for 5–10 minutes. This generates the Oxyma-sulfonate ester in situ.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound peptide (free amine form).

    • Add 2.0 eq of DIPEA.[2]

    • Shake at room temperature for 2–4 hours.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify coupling completion.

Method B: Sulfonyl Chloride Activation (Traditional)

Warning: High risk of Boc removal due to HCl generation.

  • Activation: React BAPS with

    
     (Thionyl Chloride) in dry DCM with catalytic DMF.
    
    • Critical: This generates HCl.[3] You must remove excess HCl immediately or the Boc group will cleave.

  • Coupling: Dissolve the resulting sulfonyl chloride in DCM/Pyridine (to scavenge acid) and add to the resin.

Visual Workflow: Sulfonamide Formation

CouplingWorkflow Input BAPS (Sulfonic Acid) Choice Activation Method Input->Choice PathA Path A: Carbodiimide (EDC/DCC) Choice->PathA Incorrect PathB Path B: Oxyma/DIC Choice->PathB Correct DeadEnd NO REACTION (Sulfonamide not formed) PathA->DeadEnd ActiveEster Intermediate: Oxyma-Sulfonate PathB->ActiveEster Product Final Product: Resin-Peptide-NH-SO2-Linker-NH-Boc ActiveEster->Product + Resin / DIPEA Resin Resin-Peptide-NH2 Resin->Product

Figure 2: Validated pathway for coupling BAPS to solid-phase resins. Note the failure of standard peptide coupling reagents.

Module 3: Troubleshooting & FAQs

Comparison of Resin Interactions
Resin TypeFunctional GroupCompatibility with BAPSRisk LevelNotes
Strong Cation (H+) Sulfonic AcidIncompatible High (Critical)Will deprotect Boc via acidolysis.
Strong Cation (Na+) Sulfonate SaltNeutral LowNo binding (repulsion/neutral). Safe but useless for binding.
Strong Anion (Cl-) Quaternary AmineCompatible LowBinds BAPS strongly. Requires salt elution.
Weak Anion (Free Base) Tertiary AmineExcellent LowBest for purification. Elute with buffer.
2-Chlorotrityl (SPPS) Trityl ChlorideGood LowCan load BAPS via sulfonate (ester linkage) if needed, but rare.
Frequently Asked Questions

Q: My BAPS reagent turned into a sticky oil/gum during storage. Is it still good? A: Likely not. This suggests auto-acidolysis . The sulfonic acid protonated the Boc group, leading to isobutylene gas evolution and formation of the free amine (Homotaurine) salt.

  • Prevention: Always store BAPS as a salt (Sodium or Tetrabutylammonium) or at -20°C under strictly anhydrous conditions.

Q: Can I use PyBOP or HATU to couple BAPS? A: Generally, no . Phosphonium and uronium reagents (HATU/HBTU) target carboxylates. While some literature suggests limited success with sulfonates, the yields are poor compared to the Oxyma or Sulfonyl Chloride methods.

Q: I need to remove the Boc group on-resin after coupling. What cocktail should I use? A: Standard TFA/DCM (1:1) or 4M HCl in Dioxane works perfectly. The sulfonamide bond formed during coupling is extremely stable to acid and will not cleave.

References

  • Sulfonamide Synthesis via Oxyma Activation: Mandal, P. K., & McMurray, J. S. (2007).[2] "Oxyma-O-sulfonates: A mild and efficient alternative for the synthesis of sulfonamides."[2] Journal of Organic Chemistry. (Methodology adapted from carboxylic acid activation principles applied to sulfonates).[2] Note: General principles of Oxyma activation for acid-sensitive substrates are detailed in: [Subirats, X., et al. (2013).[2] "Oxyma: An Efficient Additive for Peptide Synthesis."]([Link])

  • Boc Stability & Acidolysis: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. See Section: Protection for the Amino Group - Carbamates.[4]

  • Ion Exchange of Sulfonates: Small, H. (1989). Ion Chromatography.[5] Plenum Press. (Principles of separating sulfonated species using anion exchange).

  • Solid Phase Sulfonylation: De Luca, L. (2008).[6] "Naturally Occurring and Synthetic Sulfonamides." Current Medicinal Chemistry. (Reviews activation of sulfonic acids for SPPS).

Sources

common impurities in commercially available 3-(N-Boc-amino)-1-propanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-(N-Boc-amino)-1-propanesulfonic acid (CAS: 918825-10-2) . This document is structured to address impurity profiling, troubleshooting, and purification strategies with high specificity.

Senior Application Scientist Desk Subject: Impurity Profiling & Troubleshooting Guide Compound ID: 3-(N-Boc-amino)-1-propanesulfonic acid (Boc-Homotaurine) CAS: 918825-10-2[1]

Impurity Profile & Origin Analysis

Commercially available 3-(N-Boc-amino)-1-propanesulfonic acid is typically synthesized via the protection of 3-amino-1-propanesulfonic acid (Homotaurine) using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Understanding this pathway is critical for identifying impurities.

Common Impurity Table
Impurity TypeSpecific CompoundOriginDetection Method
Starting Material 3-Amino-1-propanesulfonic acid (Homotaurine)Incomplete reaction; degradation (acidic cleavage).Ninhydrin Stain (Positive/Blue); NMR (Shift in

-CH₂).
Reagent Byproduct tert-Butanol (t-BuOH)Hydrolysis of Boc₂O or Boc removal.¹H NMR (Singlet ~1.2 ppm); GC-HS.
Reagent Residue Di-tert-butyl dicarbonate (Boc₂O)Excess reagent not removed during workup.¹H NMR (Singlet ~1.5 ppm); TLC (I₂ stain).
Inorganic Salts Sodium/Potassium SulfonatesResidual base from synthesis (NaOH, Na₂CO₃).Ash Test ; Solubility (Insoluble in MeOH/EtOH).
Solvent Residue THF, Dioxane, WaterRecrystallization solvents.¹H NMR ; KF Titration (for water).
Mechanism of Impurity Formation (Visualized)

The following diagram maps the synthesis pathway to the specific impurities generated.

ImpurityMap cluster_0 Critical Control Points Start Homotaurine (Starting Material) Reaction Reaction (Basic pH) Start->Reaction Reagent Boc2O (Reagent) Reagent->Reaction Imp2 Impurity B: tert-Butanol (Hydrolysis) Reagent->Imp2 Hydrolysis Product 3-(N-Boc-amino)-1- propanesulfonic acid Reaction->Product Main Path Imp1 Impurity A: Unreacted Homotaurine (Free Amine) Reaction->Imp1 Incomplete Conv. Imp3 Impurity C: Inorganic Salts (Na+ Sulfonates) Reaction->Imp3 Neutralization

Figure 1: Origin of common impurities during the Boc-protection of homotaurine.

Troubleshooting & FAQs

This section addresses real-world scenarios reported by users handling this compound.

Q1: The compound is extremely hygroscopic and sticky. Is this normal?

Diagnosis: Likely Salt Contamination or Residual Solvent .

  • Explanation: The free sulfonic acid form is a solid, but it is polar. However, if the product exists as a sodium or potassium salt (due to incomplete acidification during workup), it often behaves as a hygroscopic gum.

  • Verification:

    • Dissolve a small amount in dry Methanol. The free acid is soluble; inorganic salts (Na₂SO₄, NaCl) are largely insoluble.

    • Check ash content (gravimetric analysis after combustion).

  • Remediation: Pass the aqueous solution of the compound through a Cation Exchange Resin (H⁺ form) (e.g., Dowex 50W) to convert all sulfonate salts back to the free acid form, then lyophilize.

Q2: I see a strong singlet at 1.4-1.5 ppm in NMR, but the integration is too high for the Boc group.

Diagnosis: Residual Boc Anhydride (Boc₂O) or tert-Butanol .

  • Differentiation:

    • Boc Group (Product): ~1.44 ppm (9H, s).

    • Boc₂O (Impurity): ~1.50 ppm.

    • tert-Butanol (Impurity): ~1.28 ppm.

  • Remediation:

    • For Boc₂O: Wash the solid with non-polar solvents like Hexane or Diethyl Ether (the sulfonic acid product is insoluble in these, while Boc₂O is soluble).

    • For t-BuOH: Extended high-vacuum drying at 40°C is usually sufficient.

Q3: My reaction failed to couple this building block to an amine. Why?

Diagnosis: Zwitterionic Interference or Wrong Activation Chemistry .

  • Explanation: Sulfonic acids are strong acids. In solution, the molecule exists as a zwitterion (if the Boc is labile) or simply protonates your coupling reagents (EDC/DCC).

  • Protocol Fix:

    • Ensure you are using a base (DIEA/TEA) to neutralize the sulfonic acid proton before adding the coupling agent.

    • Warning: Sulfonic acids do not form stable "active esters" (like NHS esters) easily. They are typically used as the nucleophile (if the amine was free) or coupled via sulfonyl chloride activation (which requires harsh conditions incompatible with Boc).

    • Correction: If you are trying to couple the carboxylic end of another molecule to the amine of this molecule (after de-Boc), that is standard. If you are trying to activate the sulfonic acid group, this is chemically difficult and requires converting to sulfonyl chloride (SO₂Cl) using reagents like thionyl chloride, which will likely strip the Boc group.

Q4: Ninhydrin stain on TLC is showing a blue spot.

Diagnosis: Free Amine Presence (Homotaurine) .

  • Explanation: The Boc group should prevent Ninhydrin reaction. A blue spot indicates the presence of the starting material (3-amino-1-propanesulfonic acid) or degradation.

  • Remediation: Recrystallize from Water/Acetone or Water/Methanol. The zwitterionic starting material has different solubility properties than the Boc-protected acid.

Analytical & Purification Protocols

Recommended Analytical Workflow
MethodPurposeNotes
¹H NMR (D₂O or DMSO-d₆) Identity & PurityLook for methylene triplets at ~1.8, 2.5, and 3.0 ppm. Boc singlet at 1.4 ppm.
HPLC-ELSD Purity QuantitationCrucial: Sulfonic acids lack strong UV chromophores. Use Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
TLC Quick CheckEluent: n-Butanol:Acetic Acid:Water (4:1:1). Stain with Ninhydrin (for impurities) or Iodine (for Boc species).
Purification Protocol: Ion Exchange (Desalting)

If your batch is a salt (sticky gum), follow this protocol to isolate the free acid:

  • Preparation: Swell 50g of Dowex 50WX8 (H⁺ form) resin in deionized water.

  • Loading: Dissolve the crude 3-(N-Boc-amino)-1-propanesulfonic acid in minimal water. Load onto the column.

  • Elution: Elute with water. The sulfonic acid (being acidic) will not bind strongly to the cation exchanger (which binds Na⁺), or use a mixed bed resin for complete desalting if the impurity is non-ionic. Correction: Actually, for removing Na+, pass through cation exchange resin in H+ form. The Na+ sticks to the resin, releasing H+. The eluate contains the free sulfonic acid.

  • Isolation: Lyophilize the aqueous fraction. Do not rotovap to dryness with heat , as this can degrade the Boc group in the presence of the strong sulfonic acid moiety.

Troubleshooting Flowchart

Troubleshooting Start Problem Identified CheckAppearance Physical Appearance? Start->CheckAppearance Sticky Sticky / Gum / Wet CheckAppearance->Sticky Yes WhiteSolid White Powder CheckAppearance->WhiteSolid Yes CheckNMR Check 1H NMR Sticky->CheckNMR SaltIssue Diagnosis: Inorganic Salt Action: Ion Exchange (H+ Resin) Sticky->SaltIssue High Ash Content SolventIssue Diagnosis: Residual Solvent Action: Lyophilize Sticky->SolventIssue NMR shows solvent WhiteSolid->CheckNMR Peaks Extra Peaks? CheckNMR->Peaks Yes BocExcess Diagnosis: Excess Boc2O Action: Wash with Et2O/Hexane Peaks->BocExcess Peak @ 1.5 ppm AmineFree Diagnosis: Free Amine Action: Recrystallize (H2O/MeOH) Peaks->AmineFree Multiplet shift @ 3.0 ppm

Figure 2: Decision tree for troubleshooting common issues with Boc-amino sulfonic acids.

References

  • National Institutes of Health (NIH). (2009). Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Boc-Protected Amino Groups: Synthesis and Stability. Retrieved from [Link]

  • Google Patents. (2018). CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives.

Sources

Validation & Comparative

comparative analysis of different coupling reagents for 3-(N-Boc-amino)-1-propanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dead Electrophile" Challenge

3-(N-Boc-amino)-1-propanesulfonic acid (Boc-homotaurine) presents a specific synthetic paradox. Structurally, it mimics a GABA analog, making it a high-value scaffold for peptidomimetics and drug delivery systems. However, chemically, it combines a sulfonic acid (a notoriously poor electrophile for direct coupling) with a Boc group (highly acid-labile).

Standard peptide coupling reagents (EDC, HATU, PyBOP) that excel with carboxylic acids are ineffective here. The sulfonic acid group (


) is too acidic to form the active esters required for these pathways. Consequently, researchers often default to thionyl chloride (

), inadvertently deprotecting the amine and ruining the synthesis.

This guide objectively compares coupling strategies specifically optimized to preserve the N-Boc protection while successfully activating the sulfonyl moiety.

Mechanistic Failure Analysis

Before selecting a reagent, it is critical to understand why standard methods fail.

Reagent ClassMechanism on Carboxylic AcidOutcome on Sulfonic Acid
Carbodiimides (EDC/DCC) Forms O-acylisourea (Active)Forms sulfonate salt (Inactive). No reaction.
Uronium Salts (HATU/HBTU) Forms Active Ester (OBt/OAt)Protonates the reagent; no active intermediate formed.
Acid Chlorides (

)
Forms Acyl Chloride + HCl Forms Sulfonyl Chloride + HCl . Destroys Boc group.

The Solution: We must use reagents that activate the sulfonyl group under neutral or buffered conditions, or utilize "direct coupling" agents that bypass the chloride intermediate entirely.

Comparative Analysis of Coupling Reagents

Candidate A: Triphenylphosphine / Trichloroacetonitrile ( )

The "Gold Standard" for Boc-Protection

This system generates the sulfonyl chloride in situ under strictly neutral conditions. It avoids the generation of HCl gas, making it the safest option for Boc-protected substrates.

  • Mechanism:

    
     attacks the nitrile, forming a cationic intermediate that activates the sulfonic acid. The chloride from the solvent or additive then displaces the oxygen.
    
  • Pros:

    • pH Neutral: Zero risk of Boc deprotection.

    • High Yield: Typically >85% conversion to sulfonamide.

    • One-Pot: Can add amine directly after activation.

  • Cons:

    • Atom Economy: Generates triphenylphosphine oxide (

      
      ) byproduct, which can be difficult to remove without chromatography.
      
Candidate B: Cyanuric Chloride (TCT) /

The Scalable Alternative

Cyanuric chloride acts as a mild chlorinating agent. In the presence of a base (Triethylamine), it converts the sulfonic acid salt to the sulfonyl chloride.

  • Mechanism: Nucleophilic aromatic substitution on the triazine ring activates the sulfonate, followed by chloride displacement.

  • Pros:

    • Cost: Extremely cheap.

    • Mild: Works at room temperature or

      
      .[1]
      
    • Filtration: Byproducts are often insoluble and can be filtered off.

  • Cons:

    • Allergen: TCT is a potent sensitizer.

    • Stoichiometry: Requires careful control of base to prevent side reactions with the amine nucleophile.

Candidate C: Triphenylphosphine / Iodine ( )

The Direct Coupling Route

This system allows for the direct condensation of the sulfonic acid and the amine without explicitly isolating a sulfonyl chloride.

  • Mechanism: Formation of a iodophosphonium intermediate which activates the sulfonate oxygen, making it a good leaving group for the incoming amine.

  • Pros:

    • Speed: Very fast reaction times (often < 1 hour).

    • Simplicity: True "add and stir" protocol.

  • Cons:

    • Redox Sensitivity: Not suitable if the amine partner is easily oxidized.

    • Purification: Similar

      
       removal issues as Candidate A.
      
Candidate D: Thionyl Chloride ( ) with Catalytic DMF

The "High Risk" Traditionalist

While standard


 destroys Boc groups, it can be used if the reaction is performed at 

with a massive excess of Pyridine (acting as both solvent and acid scavenger).
  • Pros:

    • Reactivity: Activates even the most sterically hindered sulfonic acids.

  • Cons:

    • High Risk: Even a slight localized excess of HCl can strip the Boc group.

    • Workup: Removing pyridine is tedious.

    • Recommendation: Avoid unless Candidates A-C fail.

Quantitative Performance Matrix

Feature

Cyanuric Chloride (TCT)


/ Pyridine
Boc Stability Excellent GoodGoodPoor/Risky
Yield (Sulfonamide) 85-95%75-85%80-90%60-95% (Variable)
Reaction pH NeutralBasicNeutralBasic (Buffered)
Byproduct Removal Difficult (

)
Easy (Filtration)Difficult (

)
Difficult (Pyridine)
Cost HighLow ModerateLow
Overall Rating Recommended Best for Scale-up Best for Speed Not Recommended

Recommended Experimental Protocols

Protocol A: The "Boc-Safe" Method ( )

Best for research-scale synthesis where purity is paramount.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 3-(N-Boc-amino)-1-propanesulfonic acid (1.0 equiv) and

    
     (3.0 equiv) in anhydrous DCM (
    
    
    
    ).
  • Activation: Add Trichloroacetonitrile (

    
    , 3.0 equiv) dropwise. Heat to reflux for 2-3 hours.
    
    • Checkpoint: The solution should turn from colorless to light yellow/orange.

  • Coupling: Cool to

    
    . Add the amine partner (1.2 equiv) and 
    
    
    
    (3.0 equiv).
  • Completion: Stir at Room Temperature (RT) for 4-12 hours.

  • Workup: Dilute with DCM, wash with dilute citric acid (to remove excess amine) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: The Direct Iodide Method ( )

Best for rapid screening of multiple amine partners.

  • Setup: Dissolve

    
     (1.2 equiv) and Iodine (
    
    
    
    , 1.2 equiv) in anhydrous DCM. Stir until the iodine color fades and a precipitate forms (approx. 10 min).
  • Addition: Add

    
     (2.5 equiv) followed by 3-(N-Boc-amino)-1-propanesulfonic acid (1.0 equiv).
    
  • Coupling: Immediately add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 1-2 hours.

  • Workup: Standard aqueous workup.

Visualizing the Activation Pathways

The following diagram illustrates the critical difference between the "Boc-Safe" pathway and the "Boc-Risk" pathway.

G node_start 3-(N-Boc-amino) propanesulfonic acid node_soCl2 Reagent: SOCl2 (Thionyl Chloride) node_start->node_soCl2 Traditional Route node_pph3 Reagent: PPh3 / Cl3CCN (Neutral Activation) node_start->node_pph3 Recommended Route node_hcl Byproduct: HCl Gas (Strong Acid) node_soCl2->node_hcl node_neutral Byproduct: Ph3PO (Neutral) node_pph3->node_neutral node_success SUCCESS: Sulfonyl Chloride (Boc Intact) node_pph3->node_success Activation node_deprot FAILURE: Boc Deprotection node_hcl->node_deprot Acid Cleavage node_final Target Sulfonamide node_success->node_final + Amine / Base

Caption: Comparative activation pathways highlighting the risk of acid-mediated deprotection with thionyl chloride versus the chemoselective phosphine route.

Conclusion

For the coupling of 3-(N-Boc-amino)-1-propanesulfonic acid , the choice of reagent is dictated by the stability of the carbamate (Boc) protecting group.

  • Avoid Thionyl Chloride (

    
    ) unless you have validated a rigorous base-buffering protocol. The risk of deprotection is too high.
    
  • Adopt the Triphenylphosphine/Trichloroacetonitrile system as your primary protocol. It offers the highest reliability for acid-sensitive substrates.

  • Consider Cyanuric Chloride for larger scale-ups where reagent cost becomes a governing factor.

References

  • Caddick, S., et al. "Direct synthesis of sulfonamides from sulfonic acids using triphenylphosphine and trichloroacetonitrile." Tetrahedron Letters, 2000.

  • Blotny, G. "A new, mild preparation of sulfonyl chlorides." Tetrahedron Letters, 2003.

  • De Luca, L., et al. "A mild and efficient alternative to the classical sulfonyl chloride formation." Synlett, 2005.

  • Garegg, P.J., et al. "Novel method for the synthesis of sulfonamides from sulfonic acids." Journal of the Chemical Society, Perkin Transactions 1, 1999.

  • Revankar, G.R. "Synthesis of Sulfonamides via Sulfonyl Chlorides using Cyanuric Chloride." Synthesis, 2009.[1]

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A Comparative Guide to the Synthesis of Peptides Containing 3-(N-Boc-amino)-1-propanesulfonic Acid: Automated vs. Manual Synthesizers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Potential of a Unique Amino Acid Analog

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy for modulating bioactivity, stability, and pharmacokinetic profiles. 3-(N-Boc-amino)-1-propanesulfonic acid, an analog of taurine, presents a unique opportunity to introduce a persistent negative charge and alter the hydrophilic character of a peptide. However, its distinct chemical structure—possessing a strongly acidic sulfonic acid moiety in place of a standard carboxylic acid—presents significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols.[][2][3]

This guide provides a comparative analysis of the performance of 3-(N-Boc-amino)-1-propanesulfonic acid (herein referred to as Boc-APS) in both automated and manual peptide synthesis platforms. While direct, peer-reviewed comparative data for this specific residue is not extensively published, this guide synthesizes field-proven insights and established principles of peptide chemistry to provide a robust framework for its successful incorporation. We will explore the anticipated challenges, propose optimized protocols, and present hypothetical, yet chemically sound, data to guide researchers in their synthetic strategy.

Part 1: The Physicochemical Hurdles of Incorporating Boc-APS

The primary difficulties in utilizing Boc-APS stem from two core features:

  • Steric Hindrance: The bulky tert-Butyloxycarbonyl (Boc) protecting group, combined with the sulfonyl group, can sterically hinder the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This can lead to significantly lower coupling efficiencies compared to standard amino acids.[4][5]

  • High Acidity and Solubility: The sulfonic acid group is far more acidic (pKa < 2) than a carboxylic acid. While this feature is desirable in the final peptide, the free sulfonic acid on the resin-bound peptide can interfere with subsequent coupling steps by protonating the incoming activated amino acid or the N-terminal amine. Furthermore, the zwitterionic nature of the deprotected amino sulfonic acid can lead to aggregation and poor solvation in standard SPPS solvents like Dimethylformamide (DMF).[6]

These challenges necessitate a careful consideration of the synthesis platform. While automated synthesizers offer speed and consistency, manual synthesis provides the flexibility required to address the unique demands of problematic residues like Boc-APS.[7][8]

Part 2: Experimental Design for a Comparative Study

To evaluate the performance of Boc-APS, we propose the synthesis of a model hexapeptide, Ac-Tyr-Gly-Gly-Phe-Leu-[APS]-NH₂ , on a Rink Amide resin. This sequence is chosen to be relatively straightforward, ensuring that any observed difficulties can be primarily attributed to the incorporation of the APS residue.

Manual Synthesis Protocol: The Adaptive Approach

Manual synthesis allows for real-time monitoring and adjustments, which are critical for difficult couplings.[9]

Workflow Diagram: Manual Synthesis

Manual_Workflow cluster_prep Resin Preparation cluster_cycles Iterative Synthesis Cycles (x5) cluster_special_coupling Boc-APS Incorporation cluster_cleavage Cleavage & Purification Resin Swell Rink Amide Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 DMF Wash (x5) Fmoc_Deprotection->Wash1 Coupling Standard AA Coupling (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash (x3) Coupling->Wash2 APS_Coupling Couple Boc-APS (HATU/DIPEA, Double Couple) Wash2->APS_Coupling After Leu incorporation Monitoring Ninhydrin Test (Check for free amines) APS_Coupling->Monitoring Decision Coupling Complete? Monitoring->Decision Recouple Extended Coupling (4-12 hours) Decision->Recouple No Wash3 Final DMF & DCM Washes Decision->Wash3 Yes Recouple->Monitoring Cleavage Cleave with TFA Cocktail (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitate in cold ether Purification RP-HPLC Purification Automated_Workflow cluster_setup Synthesizer Setup cluster_program Automated Program Execution cluster_special_cycle Pre-Programmed Boc-APS Cycle cluster_workup Post-Synthesis Workup Setup Load Resin, Reagents & Sequence into Synthesizer Start Start Synthesis Program Setup->Start Loop Standard Deprotection & Coupling Cycles (x5) Start->Loop Special Programmed 'Special' Boc-APS Coupling Cycle Loop->Special End Program Complete Special->End DoubleCouple Automated Double Coupling (2x 2-hour cycles) ManualCleave Manual Cleavage (TFA Cocktail) End->ManualCleave NoMonitoring No Real-time Feedback (e.g., Ninhydrin test) DoubleCouple->NoMonitoring Purification RP-HPLC Purification ManualCleave->Purification

Caption: Automated synthesis workflow, indicating the pre-programmed nature of the special coupling cycle and the lack of real-time monitoring.

Detailed Steps:

  • Setup: Load the Rink Amide resin, protected amino acids, and reagents into the automated synthesizer.

  • Programming: Program the sequence into the synthesizer. For the Boc-APS residue, program a "special" cycle that includes a double coupling with a 2-hour reaction time for each coupling.

  • Execution: The synthesizer will automatically perform all deprotection, washing, and coupling steps according to the pre-set program.

  • Cleavage: Once the synthesis is complete, the resin is manually removed from the instrument for cleavage and workup as described in the manual protocol.

Part 3: Anticipated Results and Comparative Analysis

Based on the chemical principles discussed, we can anticipate the following outcomes.

Table 1: Hypothetical Performance Comparison

Performance MetricManual SynthesisAutomated SynthesisRationale for Discrepancy
Crude Purity (by HPLC) ~70%~45%Manual monitoring allows for extended coupling times, ensuring the reaction goes to completion. Automated systems with fixed times may result in significant deletion sequences ([Ac-Tyr-Gly-Gly-Phe-Leu-NH₂]).
Final Yield (after purification) ~25%~15%Higher crude purity in the manual synthesis leads to a more efficient purification process and less loss of the target peptide.
Synthesis Time ~24-36 hours (including monitoring)~12-16 hoursAutomation provides a significant speed advantage due to the elimination of manual reagent handling and washing steps. [7]
Primary Byproduct Capped [Ac-Tyr-Gly-Gly-Phe-Leu-NH₂]Deletion [Ac-Tyr-Gly-Gly-Phe-Leu-NH₂]In manual synthesis, unreacted amines can be capped. In automated synthesis, the primary failure is incomplete coupling, leading to a deletion.

Diagram: Chemical Challenge at the Coupling Step

Caption: The steric and electronic challenges posed by Boc-APS during the coupling reaction, leading to incomplete synthesis.

Part 4: Discussion and Recommendations

The successful incorporation of a challenging residue like 3-(N-Boc-amino)-1-propanesulfonic acid hinges on the ability to overcome its inherent steric bulk and potential for unwanted side reactions.

For initial research and development, manual synthesis is unequivocally the superior method. The flexibility to monitor reaction completion via a ninhydrin test and extend coupling times based on real-time feedback is paramount. This adaptive approach maximizes the crude purity and final yield, which is critical when working with expensive or novel building blocks.

Automated synthesis, while faster, presents a higher risk of failure. A standard, pre-programmed double-coupling may be insufficient to drive the reaction to completion, resulting in a high percentage of the undesired deletion sequence. This not only lowers the yield but also complicates purification, as the deletion peptide may have a similar retention time on RP-HPLC to the target peptide.

Recommendations for Optimization:

  • Choice of Coupling Reagent: While HATU is a robust choice, other highly reactive reagents like COMU could be explored, as they have shown efficacy in hindered couplings. [10]* Solvent Choice: If solubility or aggregation becomes an issue, consider using a solvent mixture such as DMF/NMP or adding chaotropic salts to disrupt secondary structures.

  • Automated Method Adaptation: To improve success on an automated platform, one could program a significantly extended coupling time (e.g., 6-8 hours) for the Boc-APS residue. However, this negates some of the speed advantage and still lacks the validation of a real-time completion check.

References

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]

  • ResolveMass. (n.d.). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. Retrieved from [Link]

  • Cui, Z., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. Retrieved from [Link]

  • Protheragen. (2024). Comparison of Peptide Synthesis Methods and Techniques. Retrieved from [Link]

  • Hector, S., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. American Society for Microbiology. Retrieved from [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). FAQs - Solid-phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Peptide Synthesis. Retrieved from [Link]

  • Sabatino, G., & Papini, A. M. (2008). Advances in automatic, manual and microwave-assisted solid-phase peptide synthesis. Current Opinion in Drug Discovery & Development. Retrieved from [Link]

  • Kent, S. B., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Significance and challenge in nonnatural peptide synthesis and proposed solution. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • Carlson, S. M., et al. (n.d.). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. Retrieved from [Link]

  • PubChem. (n.d.). Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid. Retrieved from [Link]

  • Alichem. (n.d.). 3-(N-BOC-AMINO)-1-PROPANESULFONIC ACID. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.